Technical Documentation Center

Alcetinib metabolite M4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Alcetinib metabolite M4
  • CAS: 1256585-04-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Alectinib Metabolite M4 in ALK-Positive Cells

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Executive Summary Alectinib, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Executive Summary

Alectinib, a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). A crucial aspect of its pharmacological profile is its metabolism to the active metabolite, M4. This technical guide provides a comprehensive analysis of the mechanism of action of M4 in ALK-positive (ALK+) cells. It has been established that M4 exhibits comparable in vitro potency and activity to its parent compound, alectinib, and plays a significant role in the overall anti-tumor efficacy. This document will delve into the biochemical and cellular effects of M4, its activity against wild-type and mutated ALK, and provide detailed experimental protocols for its investigation.

Introduction: The Clinical Significance of Alectinib and its Active Metabolite M4

Alectinib is a highly selective and potent inhibitor of ALK and RET (Rearranged during transfection) tyrosine kinases.[1] Its clinical success is attributed to its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib, and its excellent central nervous system (CNS) penetration.[1] Alectinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[2][3] Pharmacokinetic studies have shown that M4 circulates in human plasma and contributes to the overall therapeutic effect of alectinib.[4] This guide will focus on elucidating the specific contributions of M4 to the anti-neoplastic activity of alectinib in ALK+ cells.

Biochemical Profile and Kinase Inhibition

The primary mechanism of action for both alectinib and M4 is the inhibition of the ALK tyrosine kinase. This inhibition prevents the autophosphorylation of the ALK receptor and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation and survival.[2]

Comparative Potency of Alectinib and M4

While specific IC50 values for M4 against a wide panel of ALK resistance mutations are not extensively published in direct comparative studies, regulatory documents and preclinical studies consistently report that M4 has similar in vitro potency and activity against ALK as the parent drug, alectinib.[2] Alectinib itself has a high potency against wild-type ALK and several crizotinib-resistant mutations.[5]

CompoundTargetIC50 (nmol/L)Source
AlectinibALK (wild-type)1.9[5]
AlectinibALK L1196M1.56[5]
M4 ALK (wild-type) Similar to Alectinib [2]

Note: The lack of publicly available, direct comparative IC50 data for M4 against a comprehensive panel of alectinib-resistant mutations (e.g., G1202R, I1171N) is a current knowledge gap. Researchers are encouraged to perform such comparative studies to fully elucidate the resistance profile of M4.

Plasma Protein Binding

Both alectinib and its M4 metabolite are highly bound to human plasma proteins (greater than 99%).[6] This high degree of protein binding is an important pharmacokinetic parameter that influences the free drug concentration available to interact with the ALK target in tumor cells.

Cellular Mechanism of Action: Inhibition of Downstream Signaling

The constitutive activation of the ALK fusion protein in cancer cells drives multiple downstream signaling cascades. Alectinib and M4 effectively block these pathways, leading to cell cycle arrest and apoptosis.

Key Signaling Pathways Affected

The primary signaling pathways inhibited by M4 in ALK+ cells mirror those of alectinib and include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of ALK phosphorylation by M4 prevents the activation of PI3K and subsequent phosphorylation of AKT.[2][7]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor that promotes cell proliferation and survival. M4-mediated ALK inhibition blocks STAT3 phosphorylation and its translocation to the nucleus.[2][7]

  • RAS/MAPK (ERK) Pathway: This pathway is also involved in cell growth and differentiation. Inhibition of ALK by M4 leads to the downregulation of this pathway.[7]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAS RAS ALK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation M4 Alectinib M4 M4->ALK Inhibition

Caption: ALK signaling pathway and its inhibition by M4.

Experimental Protocols for Investigating M4's Mechanism of Action

This section provides detailed protocols for researchers to independently verify and expand upon the known mechanisms of M4. The M4 metabolite can be sourced for research purposes from vendors such as LGC Standards and Simson Pharma.[8][9]

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of M4 on the enzymatic activity of recombinant ALK protein.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant ALK - M4 (serial dilutions) - Kinase Buffer - ATP (with γ-³²P-ATP) - Substrate (e.g., Poly(Glu,Tyr)) plate Plate Setup: Add M4, ALK enzyme, and substrate to wells reagents->plate incubate1 Pre-incubation (10 min, RT) plate->incubate1 start Initiate Reaction: Add ATP incubate1->start incubate2 Incubate (30-60 min, 30°C) start->incubate2 stop Stop Reaction (e.g., add EDTA) incubate2->stop detect Detect Phosphorylation (e.g., scintillation counting) stop->detect analyze Data Analysis: Plot dose-response curve and calculate IC50 detect->analyze

Caption: Experimental workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of M4 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a solution of a suitable ALK substrate (e.g., poly(Glu,Tyr) 4:1).

    • Prepare an ATP solution containing a final concentration of 10 µM ATP and a tracer amount of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, M4 (or vehicle control), and recombinant ALK protein (wild-type or mutant).

    • Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding an equal volume of 2x sample buffer containing EDTA.

    • Spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of M4.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of M4 on the metabolic activity and proliferation of ALK+ cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture ALK+ NSCLC cell lines (e.g., NCI-H3122, NCI-H2228) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of M4 (or alectinib as a positive control) for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.[10]

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of M4 to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of ALK Signaling

This technique is used to detect changes in the phosphorylation status of ALK and its downstream signaling proteins in response to M4 treatment.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection & Imaging treat Treat ALK+ cells with M4 (various concentrations/time points) lyse Lyse cells and quantify protein concentration treat->lyse load Load protein lysates onto SDS-PAGE gel lyse->load run Run gel electrophoresis load->run transfer Transfer proteins to PVDF membrane run->transfer block Block membrane transfer->block primary Incubate with primary antibodies (e.g., p-ALK, p-STAT3, p-AKT) block->primary secondary Incubate with HRP- conjugated secondary antibody primary->secondary detect Detect with ECL and image secondary->detect

Caption: Workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed ALK+ cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of M4 for different time points (e.g., 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ALK (Tyr1604), ALK, p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), and AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The M4 metabolite of alectinib is a pharmacologically active compound that significantly contributes to the overall anti-tumor activity observed with alectinib treatment. Its mechanism of action in ALK+ cells is centered on the potent inhibition of the ALK tyrosine kinase, leading to the suppression of critical downstream signaling pathways, including the PI3K/AKT and STAT3 pathways. This ultimately results in the inhibition of cell proliferation and the induction of apoptosis. While M4's potency is reported to be similar to that of alectinib, further research is warranted to fully characterize its activity against the evolving landscape of alectinib-resistant ALK mutations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced role of M4 and to aid in the development of next-generation ALK inhibitors.

References

  • Alecensa, INN-alectinib - European Medicines Agency (EMA). Available from: [Link]

  • Resistance profiles of ALK mutations against six ALK TKIs. (A) Cell... - ResearchGate. Available from: [Link]

  • Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC. Available from: [Link]

  • CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC. Available from: [Link]

  • Effective RNA Knockdown Using CRISPR-Cas13a and Molecular Targeting of the EML4-ALK Transcript in H3122 Lung Cancer Cells - MDPI. Available from: [Link]

  • Metabolites of alectinib in human: their identification and pharmacological activity - PMC. Available from: [Link]

  • Activated MET acts as a salvage signal after treatment with alectinib, a selective ALK inhibitor, in ALK-positive non-small cell lung cancer. Available from: [Link]

  • ALK Signaling Pathways and Therapeutic Implications. This comprehensive... - ResearchGate. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available from: [Link]

  • ALK Signaling Pathways and Therapeutic Implications. This comprehensive... - ResearchGate. Available from: [Link]

  • Comparative Efficacy of ALK Inhibitors for Treatment-Naïve ALK-Positive Advanced Non-Small Cell Lung Cancer with Central Nervous System Metastasis: A Network Meta-Analysis - PMC. Available from: [Link]

  • Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC. Available from: [Link]

  • ALK Pathway - Creative Diagnostics. Available from: [Link]

  • Prediction of ALK mutations mediating ALK-TKIs resistance and drug re-purposing to overcome the resistance - PMC. Available from: [Link]

  • ALK Inhibitor PF02341066 (Crizotinib) Increases Sensitivity to Radiation in Non–Small Cell Lung Cancer Expressing EML4-ALK - AACR Journals. Available from: [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC. Available from: [Link]

  • Alecensa, INN-alectinib - European Medicines Agency (EMA). Available from: [Link]

  • Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance - ResearchGate. Available from: [Link]

  • Population Pharmacokinetic and Exposure-Response Analyses of Alectinib and Its Metabolite M4 to Support Dose Selection in Patients with Resected Stage IB - IIIA ALK-Positive Non-Small Cell Lung Cancer - ScienceOpen. Available from: [Link]

  • Overview of the experimental design. (A) Kinase inhibitors used in the... - ResearchGate. Available from: [Link]

  • Bioanalysis of Alectinib and Metabolite M4 in Human Plasma, Cross-Validation and Impact on PK Assessment | Request PDF. Available from: [Link]

  • EML4-ALK: Update on ALK Inhibitors - MDPI. Available from: [Link]

  • Pharmacokinetics of alectinib and its metabolite M4 in a patient with advanced lung adenocarcinoma undergoing hemodialysis: A case report - PMC. Available from: [Link]

  • A comprehensive functional atlas of ALK kinase domain variants reveals resistance landscape to ALK inhibitors - PMC. Available from: [Link]

  • Acquired ALK G1202R-, ALK I1171N-, or EML4-ALK-mediated resistance to ensartinib in lung adenocarcinoma but responded to lorlatinib: A case report - Frontiers. Available from: [Link]

  • ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - Anticancer Research. Available from: [Link]

  • ALK inhibitors downregulate the expression of death receptor 4 in ALK-mutant lung cancer cells via facilitating Fra-1 and c-Jun degradation and subsequent AP-1 suppression - PMC. Available from: [Link]

  • Efficacy of alectinib in lung adenocarcinoma patients with different anaplastic lymphoma kinase (ALK) rearrangements and co-existing alterations—a retrospective cohort study. Available from: [Link]

  • Personalized Medicine Tackles Clinical Resistance: Alectinib in ALK-Positive Non–Small Cell Lung Cancer Progressing on First-Generation ALK Inhibitor - AACR Journals. Available from: [Link]

  • ALK in cancer: from function to therapeutic targeting - Unito.it. Available from: [Link]

  • FDA Approves Alectinib for ALK-Positive Non-Small Cell Lung Cancer - NCI. Available from: [Link]

  • 208434Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • Bioanalysis of Alectinib and Metabolite M4 in Human Plasma, Cross-Validation and Impact on PK Assessment - Taylor & Francis. Available from: [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available from: [Link]

Sources

Exploratory

Molecular and Cellular Profiling of Alectinib M4: An In Vitro Technical Guide to ALK Inhibition

As targeted oncology shifts toward highly selective kinase inhibitors, understanding the pharmacodynamic equivalence of parent compounds and their active metabolites is critical. Alectinib (CH5424802) is a potent, second...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology shifts toward highly selective kinase inhibitors, understanding the pharmacodynamic equivalence of parent compounds and their active metabolites is critical. Alectinib (CH5424802) is a potent, second-generation anaplastic lymphoma kinase (ALK) inhibitor designed to overcome crizotinib resistance. However, its systemic efficacy is heavily driven by its major active metabolite, M4.

This technical guide dissects the in vitro pharmacological properties, kinase selectivity, and cellular signaling inhibition of Alectinib M4. Furthermore, it provides robust, self-validating methodological frameworks for scientists conducting preclinical kinase profiling.

Metabolic Biotransformation and Structural Rationale

Alectinib undergoes extensive hepatic metabolism, primarily driven by the cytochrome P450 3A4 (CYP3A4) enzyme. The biotransformation process involves the oxidative cleavage and deethylation at the morpholine ring to generate the M4 metabolite[1].

From a pharmacokinetic perspective, M4 is not merely a byproduct; it is a highly active moiety. In human plasma, both the parent drug and M4 exhibit >99% plasma protein binding, and their combined exposure dictates the therapeutic window[2]. Because M4 retains the core pharmacophore required for docking into the orthosteric ATP-binding pocket of the ALK kinase domain, it exhibits near-identical in vitro potency and pharmacological activity to the parent compound[3].

MetabolicPathway Alectinib Alectinib (Parent Drug) CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) Alectinib->CYP3A4 Substrate Binding M4 M4 Metabolite (Active Inhibitor) CYP3A4->M4 Oxidative Cleavage Deethylation Morpholine Ring Deethylation CYP3A4->Deethylation

Metabolic biotransformation of Alectinib to its major active metabolite M4 via CYP3A4.

In Vitro Kinase Inhibition Profile

The defining characteristic of M4 is its exceptional potency against wild-type and mutant ALK. In cell-free recombinant kinase assays, M4 demonstrates an IC50 of 1.2 nM against wild-type ALK, which is slightly more potent than Alectinib's 1.9 nM[4].

Beyond wild-type ALK, M4 maintains robust inhibitory activity against a spectrum of ALK point mutations known to confer resistance to first-generation inhibitors (e.g., L1196M, F1174L, R1275Q, and C1156Y)[3]. Furthermore, kinase selectivity profiling reveals that M4, like its parent, does not significantly inhibit MET or ROS1, but it does exhibit potent cross-reactivity against the RET kinase with an IC50 of < 5.0 nM[4].

Quantitative Data Summary

Table 1: Comparative In Vitro Kinase Inhibition (IC50)

Kinase Target / Assay ContextAlectinib (Parent)M4 (Active Metabolite)Clinical Relevance
Recombinant WT ALK 1.9 nM1.2 nMPrimary oncogenic driver inhibition
Recombinant RET 4.8 nM< 5.0 nMSecondary kinase target engagement
EML4-ALK (Cellular Viability) ~53.0 nM37.0 nMIntracellular target penetration

Cellular Efficacy and Signal Transduction

In non-small cell lung cancer (NSCLC) models harboring the EML4-ALK fusion protein, M4 effectively penetrates the cell membrane to engage its target. In cellular proliferation assays using EML4-ALK positive cell lines, M4 inhibits growth with an IC50 of 37 nM[4].

Mechanistically, M4 acts as a reversible, ATP-competitive inhibitor. By blocking ALK autophosphorylation, M4 triggers the rapid collapse of downstream oncogenic signaling cascades. Specifically, it abrogates the signal transducer and activator of transcription 3 (STAT3) pathway and the phosphoinositide 3-kinase (PI3K)/AKT survival pathway, ultimately inducing tumor cell apoptosis[3].

SignalingPathway M4 Alectinib M4 (Active Metabolite) ALK EML4-ALK Fusion Kinase M4->ALK ATP-competitive Inhibition Survival Tumor Proliferation M4->Survival Suppresses Apoptosis Apoptosis (Cell Death) M4->Apoptosis Induces STAT3 STAT3 Pathway (Transcription) ALK->STAT3 Phosphorylation PI3K PI3K/AKT Pathway (Survival) ALK->PI3K Phosphorylation STAT3->Survival PI3K->Survival

Mechanism of action: M4-mediated inhibition of ALK and downstream survival signaling cascades.

Methodological Framework: Self-Validating Protocols

To accurately profile highly potent inhibitors like M4, experimental design must account for tight-binding kinetics and compound depletion. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled.

Protocol A: Cell-Free ALK Kinase Inhibition Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common artifact in small-molecule screening. To accurately determine the true IC50 of an ATP-competitive inhibitor like M4, the ATP concentration must be strictly maintained at the enzyme's apparent Michaelis constant ( Km​ ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human ALK kinase to a final assay concentration of 0.5 nM to prevent stoichiometric inhibitor depletion.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of M4 in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration remains 1%.

  • Pre-Incubation: Add the ALK enzyme to the compound wells and pre-incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at Km​ , typically ~10-20 μ M for ALK) and a fluorophore-labeled peptide substrate (e.g., ULight-poly GT).

  • Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) and the Europium-labeled anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Metrics:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z′≥0.6 .

Protocol B: Cellular Proliferation & Viability Assay

Causality & Rationale: Measuring intracellular target engagement requires a functional readout. Using a luminescent ATP-detection assay (e.g., CellTiter-Glo) provides a direct, linear proxy for metabolically active cells, accurately reflecting M4's anti-proliferative capacity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest NCI-H2228 cells (EML4-ALK positive) in logarithmic growth phase. Seed at 2,000 cells/well in a 96-well opaque white plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Treat cells with M4 at concentrations ranging from 0.1 nM to 10 μ M. Include Crizotinib as a reference standard to validate the resistance profile.

  • Incubation: Incubate the treated cells for 72 hours to allow for multiple doubling times, ensuring the manifestation of apoptotic phenotypes.

  • Luminescent Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data against the DMSO vehicle control and calculate the absolute IC50 using a 4-parameter logistic non-linear regression model.

AssayWorkflow Prep 1. Reagent Prep (Enzyme + M4) Incubate 2. Kinase Reaction (ATP + Substrate) Prep->Incubate Read 3. Signal Detection (TR-FRET) Incubate->Read Analyze 4. Data Analysis (IC50 & Z'-factor) Read->Analyze

Self-validating experimental workflow for in vitro TR-FRET kinase inhibition assays.

References

  • Alectinib in the treatment of ALK-positive non-small cell lung cancer: an update on its properties, efficacy, safety and place in therapy - NIH.
  • NDA 208-434 Alectinib / Alecensa - FDA.
  • FDA Approval: Alectinib for the Treatment of Metastatic, ALK-Positive Non–Small Cell Lung Cancer Following Crizotinib - AACR Journals URL
  • Metabolites of alectinib in human: their identification and pharmacological activity - ResearchGate URL
  • In vitro metabolism of alectinib, a novel potent ALK inhibitor, in human: contribution of CYP3A enzymes - ResearchGate URL

Sources

Foundational

An In-depth Technical Guide to Alcetinib M4: Structural Elucidation and Physicochemical Characterization

Introduction Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Central to its clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2] Central to its clinical activity is its biotransformation into various metabolites, among which Alcetinib M4 stands out as the major and pharmacologically active metabolite.[2][3][4] This technical guide provides a comprehensive overview of the structural formula and physicochemical properties of Alcetinib M4, offering valuable insights for researchers, scientists, and professionals engaged in drug development and metabolic studies.

Structural Formula and Identification

Alcetinib M4 is chemically identified as 9-Ethyl-8-(4-(2-hydroxyethylamino)piperidin-1-yl)-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[5][6] Its formation from the parent drug, alectinib, involves the de-ethylation of the morpholine ring.[3][4]

Molecular Structure:

Caption: 2D Chemical Structure of Alcetinib M4.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug metabolite is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing robust analytical methods. The key physicochemical properties of Alcetinib M4 are summarized in the table below.

PropertyValueSource
IUPAC Name 9-Ethyl-8-(4-((2-hydroxyethyl)amino)piperidin-1-yl)-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile[5][6]
Molecular Formula C₂₈H₃₂N₄O₂[4][7]
Molecular Weight 456.58 g/mol [5][8]
CAS Number 1256585-04-2[4][5][7]
Appearance White to off-white solid (typical for similar compounds)Inferred
Solubility Soluble in Methanol[5]
Purity >95% (commercially available standard)[4]
Storage Temperature 2-8 °C[5]
Plasma Protein Binding >99%[1]

Metabolic Pathway and Bioactivation

Alcetinib M4 is the primary and pharmacologically active metabolite of alectinib.[2][3][4] Its formation is a critical step in the overall disposition and therapeutic action of the parent drug.

The metabolic conversion of alectinib to M4 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1] The reaction involves an oxidative de-ethylation of the morpholine ring of alectinib.[3][4] This biotransformation is significant as M4 exhibits equipotent inhibitory activity against the ALK enzyme compared to alectinib, thereby contributing substantially to the overall clinical efficacy.[3]

Metabolic_Pathway Alectinib Alectinib (C30H34N4O2) M4 Alcetinib M4 (C28H32N4O2) Alectinib->M4 CYP3A4 (Oxidative De-ethylation)

Caption: Metabolic Conversion of Alectinib to Alcetinib M4.

Experimental Protocol: Quantification of Alcetinib M4 in Human Plasma by LC-MS/MS

The accurate quantification of Alcetinib M4 in biological matrices is essential for pharmacokinetic and clinical studies. Below is a representative, detailed protocol for the determination of Alcetinib M4 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methodologies.[9][10][11]

Materials and Reagents
  • Alcetinib M4 reference standard

  • Alectinib-d8 (or other suitable internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, deionized, 18 MΩ·cm or higher purity

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Alectinib-d8 in 50% MeOH).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex to dissolve the residue completely.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
2.5
2.6
4.0
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Alcetinib M4: Q1/Q3 (e.g., 457.3 -> 383.2)
Internal Standard: Q1/Q3 (specific to the IS used)
Source Temperature 550 °C
IonSpray Voltage 5500 V
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS PPT 3. Protein Precipitation (ACN) IS->PPT Centrifuge 4. Centrifugation PPT->Centrifuge Evaporate 5. Evaporation Centrifuge->Evaporate Reconstitute 6. Reconstitution Evaporate->Reconstitute Inject 7. Injection into LC-MS/MS Reconstitute->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Integrate 10. Peak Integration Detect->Integrate Calibrate 11. Calibration Curve Generation Integrate->Calibrate Quantify 12. Concentration Calculation Calibrate->Quantify

Caption: LC-MS/MS Workflow for Alcetinib M4 Quantification.

Conclusion

Alcetinib M4 is a pivotal metabolite in the clinical pharmacology of alectinib, contributing significantly to its therapeutic effect. This guide has provided a detailed overview of its structural formula, key physicochemical properties, and metabolic pathway. The outlined experimental protocol for its quantification in human plasma offers a robust methodology for researchers in the field. A thorough understanding of these fundamental characteristics of Alcetinib M4 is crucial for the continued development and optimization of ALK-targeted therapies in oncology.

References

  • Sato-Nakai, M., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. Heliyon, 3(7), e00354. [Link]

  • Shimura, T., et al. (2018). In vitro metabolism of alectinib, a novel potent ALK inhibitor, in human: contribution of CYP3A enzymes. Xenobiotica, 48(6), 549-560. [Link]

  • U.S. Food and Drug Administration. (2016). Alecensa (alectinib) Pharmacology Review. [Link]

  • Wikipedia. (n.d.). Alectinib. [Link]

  • Chemspace. (n.d.). 9-ethyl-8-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-6,6-dimethyl-11-oxo-5H,6H,11H-benzo[b]carbazole-3-carbonitrile. [Link]

  • Morcos, P. N., et al. (2016). Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment. Bioanalysis, 8(14), 1449-1461. [Link]

  • precisionFDA. (n.d.). 5H-BENZO(B)CARBAZOLE-3-CARBONITRILE, 9-ETHYL-6,11-DIHYDRO-8-(4-((2-HYDROXYETHYL)AMINO)-1-PIPERIDINYL)-6,6-DIMETHYL-11-OXO-. [Link]

  • Shimadzu. (n.d.). Alectinib Metabolite M4. [Link]

  • de Vries, N., et al. (2021). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma. Journal of Chromatography B, 1187, 123035. [Link]

  • Srikanth, I., & Prameela Rani, A. (2018). Hplc-ms/ms method development and validation for determing stability of alectinib in human plasma samples. International Journal of Current Research, 10(10), 74293-74299. [Link]

  • Morcos, P. N., et al. (2017). LC–MS/MS determination of alectinib and its major human metabolite M4 in human urine: Prevention of nonspecific binding. Bioanalysis, 9(5), 435-446. [Link]

  • PubChem. (n.d.). 9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride. [Link]

  • Veeprho. (n.d.). Alectinib M4 Metabolite. [Link]

  • MDPI. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

  • ResearchGate. (2023). (PDF) 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. [Link]

Sources

Exploratory

CYP3A4-mediated metabolism pathway of Alectinib to M4

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Alectinib to its Major Active Metabolite, M4 Abstract Alectinib is a highly selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor that ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the CYP3A4-Mediated Metabolism of Alectinib to its Major Active Metabolite, M4

Abstract

Alectinib is a highly selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small-cell lung cancer (NSCLC). A critical aspect of its clinical pharmacology is its biotransformation into the major active metabolite, M4 (CH5468924). This conversion is predominantly mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. The M4 metabolite exhibits pharmacological potency against ALK that is comparable to the parent compound, making it a significant contributor to the overall therapeutic activity and safety profile of alectinib. Consequently, the combined plasma exposure of both alectinib and M4 is a key consideration in clinical practice, particularly when evaluating drug-drug interactions and exposure-response relationships. This technical guide provides a detailed examination of this metabolic pathway, outlining the biochemical transformation, the experimental methodologies used for its characterization, and the resulting clinical implications for drug development professionals and researchers.

Introduction

Alectinib represents a cornerstone in the targeted therapy of ALK-rearranged NSCLC, offering superior efficacy and central nervous system activity compared to earlier generation inhibitors.[1][2] A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to optimizing its clinical use. For alectinib, the metabolic pathway is of particular interest due to the formation of a major and equally active metabolite, M4.

In vitro and clinical studies have unequivocally identified CYP3A4 as the primary enzyme responsible for the metabolism of alectinib to M4.[3][4] This specific metabolic route accounts for approximately 40% to 50% of alectinib's total hepatic metabolism.[3][5] Given that M4 possesses similar in vitro potency against ALK, its systemic exposure contributes meaningfully to the drug's overall efficacy.[6][7] This guide delves into the core science of this pathway, from the underlying biochemistry to the validated experimental protocols used to elucidate its characteristics and clinical relevance.

The Alectinib to M4 Metabolic Pathway

The biotransformation of alectinib to M4 is a Phase I metabolic reaction. The primary chemical modification is a dealkylation event.

  • Biochemical Reaction : The conversion is characterized as a de-ethylation occurring at the morpholine ring of the alectinib molecule.[5]

  • Primary Enzymatic Driver : Extensive research using human liver microsomes and recombinant human CYP enzymes has confirmed that CYP3A4 is the principal catalyst for this reaction.[3][5] While other CYP isoforms may have minor roles, the contribution of CYP3A4 is dominant.[5]

  • Subsequent Metabolism : The M4 metabolite is not metabolically inert; it is also a substrate for CYP3A4, undergoing further metabolism to other minor metabolites, such as M6.[5][8] Alectinib itself is also converted into other minor metabolites like M1a and M1b through different pathways.[7][9] The primary elimination route for alectinib and its metabolites is via hepatic metabolism and subsequent excretion into the feces, with unchanged alectinib accounting for 84% of fecal excretion.[6][10]

Alectinib_Metabolism Alectinib Alectinib M4 M4 (Major Active Metabolite) Alectinib->M4 CYP3A4 (Primary Pathway) De-ethylation Other_Metabolites Minor Metabolites (M1a, M1b) Alectinib->Other_Metabolites Other Enzymes Further_Metabolites Further Metabolites (e.g., M6) M4->Further_Metabolites CYP3A4

Caption: CYP3A4-mediated metabolism of Alectinib to M4.

Pharmacological Significance of the M4 Metabolite

The clinical relevance of a metabolite is determined by its potency and its systemic exposure relative to the parent drug. M4 is significant on both fronts. In vitro kinase assays have demonstrated that M4 inhibits the ALK enzyme with a potency nearly identical to that of alectinib.[1][6]

Because both alectinib and M4 are pharmacologically active with similar potency and they co-circulate in plasma at significant concentrations, the combined steady-state concentration of both moieties is used for evaluating exposure-safety and exposure-efficacy relationships.[4][6] This approach provides a more accurate assessment of the total "active drug" exposure in a patient.

CompoundTargetIC50 Value (nM)Source
Alectinib Human Recombinant ALK1.9[6]
M4 Human Recombinant ALK1.2[6]
Table 1: Comparative in vitro potency of Alectinib and M4 against the ALK enzyme.

Experimental Characterization of the Pathway

Elucidating the alectinib-to-M4 pathway requires a multi-step, validated approach combining in vitro enzyme assays, advanced analytical quantification, and confirmatory clinical studies.

In Vitro Methodologies

The foundational work of identifying the metabolic pathway is performed using in vitro systems that replicate hepatic metabolism.

  • Causality and Rationale : HLMs are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of CYP enzymes.[11] They are the industry-standard model for initial metabolic screening due to their cost-effectiveness, high-throughput compatibility, and comprehensive enzyme profile, allowing for a broad assessment of a compound's metabolic fate.[11]

  • Step-by-Step Protocol :

    • Preparation : Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), pooled HLMs (e.g., 0.5 mg/mL final concentration), and alectinib (e.g., 1 µM).

    • Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation : Initiate the metabolic reaction by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). An NADPH-free control is run in parallel to detect non-NADPH-dependent degradation.

    • Incubation : Incubate the reaction at 37°C in a shaking water bath. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Termination : Stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step also precipitates the microsomal proteins.

    • Sample Processing : Centrifuge the samples to pellet the precipitated protein.

    • Analysis : Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the depletion of alectinib and the formation of M4 and other metabolites.[12][13]

  • Causality and Rationale : While HLMs suggest which pathways are active, they contain a mixture of many enzymes. To definitively identify the specific CYP isoform(s) responsible, assays with individual, recombinantly expressed CYP enzymes are required. This provides unequivocal evidence for an enzyme's contribution, which is critical for predicting specific drug-drug interactions.

  • Step-by-Step Protocol :

    • Setup : Prepare separate incubation mixtures for each major CYP isoform to be tested (e.g., CYP3A4, CYP2C9, CYP2D6, etc.), along with a control containing no enzyme.

    • Incubation : Incubate alectinib with each individual rhCYP enzyme, NADPH, and appropriate buffer at 37°C.

    • Analysis : After a fixed incubation time (e.g., 60 minutes), terminate the reactions and process the samples as described in the HLM protocol.

    • Data Interpretation : Analyze the formation of M4 in each reaction tube by LC-MS/MS. A significantly higher rate of M4 formation in the presence of the CYP3A4 enzyme compared to all others confirms it as the primary catalyst.[12]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Alectinib Alectinib Stock Solution Incubation Incubate at 37°C (Time Course) Alectinib->Incubation Enzyme Enzyme Source (HLM or rhCYP) Enzyme->Incubation Cofactor Cofactor (NADPH) Cofactor->Incubation Termination Terminate Reaction (Cold Acetonitrile + IS) Incubation->Termination Centrifuge Centrifuge & Collect Supernatant Termination->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify Alectinib & M4 Determine Kinetic Parameters LCMS->Data

Caption: General workflow for in vitro metabolism studies.

Analytical Quantification: LC-MS/MS
  • Causality and Rationale : The accurate quantification of alectinib and M4 in complex biological matrices (plasma, urine, or microsomal incubates) requires a highly sensitive and selective analytical method. LC-MS/MS is the gold standard, as it combines the physical separation power of liquid chromatography with the mass-based specificity and sensitivity of tandem mass spectrometry, allowing for precise measurement even at low concentrations.[14][15]

  • Step-by-Step Protocol Overview :

    • Sample Preparation : Extract alectinib and M4 from the biological matrix. Supported Liquid Extraction (SLE) or protein precipitation are common techniques.[14][16] For urine samples, the addition of a surfactant like Tween-20 may be necessary to prevent nonspecific binding.[14]

    • Chromatographic Separation : Inject the extracted sample onto an HPLC or UPLC system equipped with a C18 column. Use a gradient elution with a mobile phase (e.g., acetonitrile and water with formic acid) to separate alectinib, M4, and the internal standard from endogenous matrix components.[16][17]

    • Mass Spectrometric Detection : Ionize the analytes using an electrospray ionization (ESI) source and detect them using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each compound, ensuring high selectivity.

    • Quantification : Construct a calibration curve using standards of known concentrations and quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the curve.

Clinical Drug-Drug Interaction (DDI) Studies
  • Causality and Rationale : In vitro data provides strong hypotheses but must be confirmed in humans. Clinical DDI studies are the definitive method to assess the in vivo impact of co-administering drugs that inhibit or induce a specific metabolic pathway. These studies are essential for establishing safe dosing recommendations.

  • Study Design : Fixed-sequence crossover studies are typically employed.

    • Inhibitor Study : Healthy subjects receive a single dose of alectinib. After a washout period, they receive multiple doses of a potent CYP3A4 inhibitor (e.g., posaconazole) to achieve steady-state inhibition, followed by co-administration of a single alectinib dose.[18]

    • Inducer Study : A similar design is used with a potent CYP3A4 inducer (e.g., rifampin).[18]

  • Data Analysis : The pharmacokinetic parameters (AUC, Cmax) of alectinib and M4 are compared with and without the interacting drug. The key metric for alectinib is the impact on the combined exposure of alectinib and M4.

Co-administered DrugEffect on CYP3A4Alectinib AUCM4 AUCCombined (Alectinib + M4) AUCRecommendation
Posaconazole Strong InhibitorIncreased (1.75-fold)Decreased (25%)Minor Increase (1.36-fold)No dose adjustment needed[3]
Rifampin Strong InducerDecreased (73%)Increased (1.79-fold)Minor Decrease (18%)No dose adjustment needed[3]
Table 2: Summary of Clinical DDI Study Results with CYP3A Modulators.[3]

Clinical Implications and Considerations

  • Drug-Drug Interactions : The clinical DDI studies reveal a key insight. While potent CYP3A4 inhibitors increase alectinib levels and inducers decrease them, these effects are largely offset by corresponding changes in the concentration of the active M4 metabolite. The net effect on the total active moiety (alectinib + M4) exposure is not considered clinically meaningful, which is why dose adjustments are generally not required when alectinib is co-administered with CYP3A modulators.[6][8][18]

  • Genetic Polymorphisms : The activity of CYP3A4 can vary between individuals due to genetic polymorphisms. Studies have shown that certain CYP3A4 variants exhibit significantly decreased catalytic activity towards alectinib compared to the wild-type enzyme, which could lead to inter-individual variability in drug exposure.[12][13] This area warrants further investigation to determine its impact on clinical outcomes.

  • Hepatic Impairment : Since alectinib is primarily cleared by the liver, hepatic impairment is expected to affect its pharmacokinetics. Studies have shown that moderate to severe hepatic impairment increases the exposure (AUC) of alectinib and the combined exposure of alectinib and M4, necessitating dose adjustments in these patient populations.[4][19]

Conclusion

The metabolic conversion of alectinib to its major active metabolite, M4, is a well-characterized pathway predominantly mediated by the CYP3A4 enzyme. The pharmacological equipotency of M4 to its parent compound is a critical feature, mandating the use of combined parent-plus-metabolite exposure as the primary metric for pharmacokinetic and pharmacodynamic assessments. A robust combination of in vitro characterization, validated bioanalytical methods, and definitive clinical DDI studies has demonstrated that while the pathway is sensitive to CYP3A4 modulation, the clinical impact on total active drug exposure is minimal, simplifying therapeutic management. This comprehensive understanding is integral to the safe and effective use of alectinib and serves as an exemplary case study for the evaluation of drugs with significant active metabolites in modern drug development.

References

  • U.S. Food and Drug Administration. (2016). Clinical Pharmacology and Biopharmaceutics Review - Alecensa (alectinib).

  • European Medicines Agency. (2017). Alecensa (alectinib) - Summary of Product Characteristics.

  • Wang, Y., et al. (2023). Effects of drug-drug interactions and CYP3A4 variants on alectinib metabolism. PubMed.

  • Morcos, P. N., et al. (2017). In vitro metabolism of alectinib, a novel potent ALK inhibitor, in human: contribution of CYP3A enzymes. ResearchGate.

  • Heinig, K., et al. (2017). LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding. Semantic Scholar.

  • Morcos, P., et al. (2017). Absolute bioavailability of the anaplastic lymphoma kinase inhibitor alectinib in healthy subjects. ResearchGate.

  • Morcos, P. N., et al. (2016). Clinical Drug-Drug Interactions Through Cytochrome P450 3A (CYP3A) for the Selective ALK Inhibitor Alectinib. R Discovery.

  • Morcos, P. N., et al. (2020). Effect of Hepatic Impairment on the Pharmacokinetics of Alectinib. PMC.

  • ResearchGate. (n.d.). Summary of Alectinib and M4 Total Pharmacokinetic Parameters Following a Single 300-mg Dose.

  • U.S. Food and Drug Administration. (2015). Pharmacology/Toxicology NDA Review and Evaluation - Alecensa (alectinib).

  • Yamamoto, Y., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. PDF.

  • Heinig, K., et al. (2016). Bioanalysis of Alectinib and Metabolite M4 in Human Plasma, Cross-Validation and Impact on PK Assessment. ResearchGate.

  • Wang, Y., et al. (2024). Effects of drug-drug interactions and CYP3A4 variants on alectinib metabolism. ResearchGate.

  • Ishii, Y., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. ClinPGx.

  • Hsu, J., et al. (2024). Population Pharmacokinetic and Exposure-Response Analyses of Alectinib and Its Metabolite M4... ScienceOpen.

  • Morcos, P. N., et al. (2017). Clinical Drug-Drug Interactions Through Cytochrome P450 3A (CYP3A) for the Selective ALK Inhibitor Alectinib. PubMed.

  • Lee, S., et al. (2025). Integrating analytical quality by design into bioanalytical method development: an HPLC-FLD method for quantification of alectinib in biological matrix. PMC.

  • Thangadurai, S., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

  • Patel, D., et al. (2023). Analytical Method Development and Validation of Alectinib by RP- HPLC Technique. IJPPR.

  • Sparidans, R. W., et al. (2018). Bioanalytical liquid chromatography-tandem mass spectrometric assay for the quantification of the ALK inhibitors alectinib... UU Research Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and In Vitro Characterization of Alcetinib (Alectinib) Metabolite M4

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Focus: De novo chemical synthesis of Alectinib metabolite M4 (CAS: 1256585-04-2) and its integration into in vitro pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Core Focus: De novo chemical synthesis of Alectinib metabolite M4 (CAS: 1256585-04-2) and its integration into in vitro pharmacokinetic (PK) and pharmacodynamic (PD) assays.

Scientific Rationale: The Critical Role of Metabolite M4

Alectinib (Alecensa) is a highly selective, second-generation tyrosine kinase inhibitor (TKI) targeting the anaplastic lymphoma kinase (ALK), primarily utilized in treating ALK-positive non-small cell lung cancer (NSCLC)[1]. Upon oral administration, alectinib undergoes extensive hepatic metabolism mediated predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme[2]. This enzymatic process dealkylates the morpholine ring of the parent drug, generating the major active metabolite, M4[2].

From a pharmacological standpoint, M4 is not merely a byproduct; it exhibits near-identical target affinity, ALK inhibition potency, and plasma protein binding (>99%) compared to the parent drug[3]. Because M4 accounts for a substantial fraction of the total circulating active drug, regulatory agencies (FDA/EMA) require the simultaneous quantification of both alectinib and M4 to accurately map the total pharmacokinetic exposure (AUC)[2].

Pathway Alectinib Alectinib (Parent Drug) CYP3A4 CYP3A4 Metabolism Alectinib->CYP3A4 Dealkylation ALK ALK Kinase Alectinib->ALK Inhibits M4 Metabolite M4 (Active) CYP3A4->M4 M4->ALK Inhibits Signaling STAT3 / PI3K / AKT Pathways ALK->Signaling Blocks Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Induces

Fig 1. CYP3A4-mediated metabolism of Alectinib to M4 and their shared ALK inhibition pathway.

Chemical Synthesis Protocol for M4

Isolating M4 from in vivo matrices yields trace amounts insufficient for high-throughput screening. Therefore, a robust de novo chemical synthesis is required to produce >98% pure M4 standards[4]. The IUPAC name for M4 is 9-ethyl-8-[4-(2-hydroxyethylamino)piperidin-1-yl]-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile[5].

Causality in Reagent Selection

To synthesize M4, the carbazole core must be coupled with a 2-(piperidin-4-ylamino)ethanol side chain. However, because this side chain contains two secondary amines (the piperidine nitrogen and the exocyclic nitrogen), unprotected coupling will result in competitive reactions, leading to polymeric byproducts and isomeric impurities. Expert Insight: We mandate the use of a orthogonally protected side chain—specifically, tert-butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(piperidin-4-yl)carbamate—to force exclusive C-N bond formation at the piperidine nitrogen.

Synthesis Core Carbazole Core (8-Bromo Derivative) Coupling Buchwald-Hartwig Cross-Coupling (Pd2(dba)3, RuPhos) Core->Coupling Amine Protected Amine (Boc/TBS-protected) Amine->Coupling Intermediate Protected M4 Intermediate Coupling->Intermediate Deprotection Global Deprotection (TFA / HCl) Intermediate->Deprotection M4 Alectinib Metabolite M4 (>98% Purity) Deprotection->M4

Fig 2. Retrosynthetic workflow for the chemical synthesis of Alectinib metabolite M4.

Step-by-Step Synthesis Workflow
  • Buchwald-Hartwig Cross-Coupling:

    • Reagents: Combine 1.0 eq of 8-bromo-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile with 1.2 eq of the Boc/TBS-protected piperidine amine.

    • Catalyst System: Add 0.05 eq of Pd2(dba)3 and 0.1 eq of RuPhos. RuPhos is specifically chosen as the ligand because it suppresses the undesired reduction of the aryl halide while promoting the cross-coupling of secondary amines.

    • Base & Solvent: Suspend in anhydrous 1,4-dioxane and add 2.0 eq of Cesium Carbonate (Cs2CO3).

    • Reaction: Degas the mixture with N2 for 15 minutes, then heat to 100 °C for 12 hours under a nitrogen atmosphere. Monitor via LC-MS until the carbazole core is consumed.

  • Global Deprotection:

    • Isolate the protected intermediate via silica gel chromatography (Hexanes/EtOAc).

    • Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:1 ratio) to cleave the Boc group.

    • To remove the TBS ether, treat the mixture with 1.0 M TBAF in THF, or utilize a global acidic deprotection (e.g., 4M HCl in dioxane) to remove both protective groups simultaneously.

  • Purification:

    • Neutralize with saturated NaHCO3, extract with EtOAc, and purify the crude product using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >98% purity[4].

In Vitro Assay Methodologies

A. LC-MS/MS Bioanalysis Protocol

When establishing a bioanalytical method for alectinib and M4, researchers must account for the extreme lipophilicity of these compounds, which causes severe non-specific binding to laboratory plastics[6].

  • Matrix Preparation: Spike human plasma with synthetic M4 and an internal standard (e.g., Alectinib-d8 or M4-d4).

  • Anti-Binding Additive (Critical Step): Add 0.01% Tween-20 to the plasma samples and extraction solvents. This surfactant disrupts hydrophobic interactions between the drug and polypropylene tubes, ensuring >90% extraction recovery[6].

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile (containing 0.1% Formic Acid) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject the supernatant onto a C18 UPLC column. Elute using a gradient of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

  • Detection: Monitor via Electrospray Ionization (ESI) in positive MRM mode.

B. ALK Kinase Inhibition Assay (TR-FRET)

To validate the pharmacological activity of the synthesized M4:

  • Incubate recombinant ALK kinase domain with varying concentrations of M4 (0.1 nM to 10 μM) in a kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Add a biotinylated tyrosine-peptide substrate and ATP at a concentration near the enzyme's Km​ .

  • After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal to calculate the IC50​ . M4 should demonstrate an IC50​ comparable to alectinib (typically in the low nanomolar range)[2].

Quantitative Data Summary

The following table consolidates the critical physicochemical and pharmacokinetic parameters distinguishing the parent drug from its active metabolite, serving as a reference for PK/PD modeling.

ParameterAlectinib (Parent Drug)Metabolite M4
CAS Number 1256580-46-7[7]1256585-04-2[4]
Molecular Formula C30H34N4O2[7]C28H32N4O2[4]
Molecular Weight 482.63 g/mol [7]456.59 g/mol [4]
Structural Difference Intact Morpholine Ring2-Hydroxyethylamino Group[5]
Plasma Protein Binding >99%[3]>99%[3]
Elimination Half-Life 33 hours[3]31 hours[3]
Apparent Clearance 81.9 L/h[3]217 L/h[3]
Volume of Distribution 4,016 L[3]10,093 L[3]

Sources

Application

Preparation of Alcetinib metabolite M4 solutions for cell culture

Application Note and Protocol Title: Preparation of Alcetinib Metabolite M4 Solutions for In Vitro Cell Culture Applications For: Researchers, scientists, and drug development professionals. Abstract The study of drug me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note and Protocol

Title: Preparation of Alcetinib Metabolite M4 Solutions for In Vitro Cell Culture Applications

For: Researchers, scientists, and drug development professionals.

Abstract

The study of drug metabolites is critical for a comprehensive understanding of a compound's efficacy, safety, and overall pharmacological profile. Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, is metabolized in humans primarily by the CYP3A4 enzyme to its major active metabolite, M4.[1][2][3] M4 exhibits in vitro potency and activity similar to the parent drug, Alectinib, and both are thought to contribute to the overall clinical efficacy.[4][5][6][7] Accurate and reproducible in vitro assessment of M4 requires standardized and reliable methods for solution preparation. This guide provides a detailed, field-proven protocol for the preparation, handling, and application of Alcetinib metabolite M4 solutions for cell-based assays, addressing the challenges associated with dissolving and diluting hydrophobic small molecules for biological experiments.

Introduction

Overview of Alectinib

Alectinib (marketed as Alecensa®) is a second-generation, highly selective, and potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase.[1] It is a cornerstone therapy for non-small-cell lung cancer (NSCLC) that harbors ALK rearrangements. Alectinib functions by blocking ALK signaling pathways, including STAT3 and PI3K/AKT/mTOR, which ultimately induces apoptosis in tumor cells.[1]

The Significance of Metabolite M4

Following oral administration, Alectinib is metabolized in the liver, with the major circulating active metabolite being M4.[1][4][8] Studies have shown that Alectinib and M4 together account for approximately 76% of the total circulating radioactivity after a radiolabeled dose, indicating M4's significant systemic exposure.[1][7] Crucially, M4 demonstrates a pharmacological activity profile against ALK that is comparable to Alectinib itself.[2][3][4][6] Therefore, any comprehensive in vitro investigation into the mechanism of action, potency, or potential resistance mechanisms of Alectinib must also consider the direct effects of the M4 metabolite.

Challenges in Solution Preparation

Like many kinase inhibitors, Alectinib and its metabolites are hydrophobic compounds with poor aqueous solubility. This characteristic presents a significant challenge for in vitro studies, which require the compound to be fully dissolved in aqueous cell culture media to ensure accurate and reproducible results. Improper dissolution can lead to compound precipitation, inaccurate dosing, and flawed experimental outcomes.[9] This protocol addresses these challenges by utilizing a well-established solvent-first method with Dimethyl Sulfoxide (DMSO) to create a stable, high-concentration stock solution that can be reliably diluted to working concentrations in cell culture media.

Materials and Reagents

ItemSpecifications
Test Compound Alcetinib Metabolite M4, solid (powder/crystalline), ≥98% purity
Solvent Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered
Consumables Sterile, amber or foil-wrapped glass vials
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
Sterile, nuclease-free, low-retention pipette tips
Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
Equipment Analytical Balance (readable to at least 0.1 mg)
Calibrated micropipettes (P10, P200, P1000)
Vortex Mixer
Biosafety Cabinet (Class II)
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves

Physicochemical Properties of M4

A thorough understanding of the compound's properties is essential for designing a robust preparation protocol.

PropertyValueSource
IUPAC Name 9-Ethyl-8-[4-(2-hydroxyethylamino)-1-piperidyl]-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile[5]
Molecular Formula C30H34N4O2 (Alectinib) - Note: M4 structure differs slightly[1]
Molar Mass 482.628 g/mol (Alectinib) - Note: M4 molar mass will be similar[1]
Solubility Poorly soluble in water; Soluble in DMSOInferred from hydrophobic nature of parent compound

Note: The exact molecular weight of M4 should be obtained from the supplier's Certificate of Analysis.

Protocol Part 1: Preparation of a High-Concentration M4 Stock Solution (10 mM)

Rationale for Solvent Selection

DMSO is the solvent of choice for preparing stock solutions of hydrophobic compounds for cell culture due to its exceptional solvating power and miscibility with aqueous media.[10] However, DMSO can exhibit cellular toxicity at higher concentrations. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to minimize off-target effects.[11][12][13][14] Preparing a high-concentration stock (e.g., 10 mM, which is 10,000X a 1 µM final concentration) allows for significant dilution, ensuring the final DMSO concentration in the culture medium remains negligible.[15]

Step-by-Step Protocol for 10 mM Stock Solution

Causality Behind Choices: This protocol is designed to minimize compound loss, ensure complete dissolution, and maintain sterility. Using the original vial for dissolution prevents transfer loss of small powder quantities.[16] Anhydrous DMSO is critical as absorbed water can reduce the solubility of hydrophobic compounds, leading to precipitation.[10]

  • Calculate Required DMSO Volume:

    • First, confirm the mass of M4 powder provided by the manufacturer (e.g., 5 mg) and the molecular weight (MW) from the Certificate of Analysis (use Alectinib's MW of 482.63 g/mol for this example if M4's is not available).

    • Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Desired Concentration (mol/L))

    • Example Calculation for 5 mg of M4 (assuming MW ≈ 482.63 g/mol ) to make a 10 mM (0.01 M) stock:

      • Mass = 0.005 g

      • Volume (L) = 0.005 g / (482.63 g/mol * 0.01 mol/L) = 0.001036 L

      • Volume = 1036 µL

  • Preparation (perform in a chemical fume hood or biosafety cabinet):

    • Allow the vial of M4 powder to come to room temperature before opening to prevent condensation.

    • Using a calibrated micropipette, carefully add the calculated volume (1036 µL in the example) of anhydrous, sterile DMSO directly into the manufacturer's vial containing the M4 powder.

    • Securely cap the vial.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all particulate matter has dissolved. The solution should be clear and free of any visible crystals or precipitate.

    • If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be effective.[15] Ensure the compound is not temperature-sensitive.

  • Aliquoting and Storage (Critical for Stability):

    • To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes.[10][17]

    • Clearly label each aliquot with the compound name (M4), concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol Part 2: Preparation of Working Solutions in Cell Culture Media

The Principle of Serial Dilution

Working solutions are prepared by diluting the high-concentration DMSO stock into complete cell culture medium. A direct, large-volume dilution can cause the hydrophobic compound to precipitate out of the aqueous solution. Therefore, a serial or intermediate dilution step is often recommended to gradually decrease the solvent concentration. The key is to add the DMSO stock to the culture medium (not the other way around) while gently mixing.[15]

Workflow for Preparing Working Solutions

G cluster_0 Stock Solution Preparation (DMSO) cluster_1 Working Solution Preparation (Culture Medium) cluster_2 Application stock 10 mM M4 Stock in 100% DMSO (Store at -80°C) medium Pre-warmed (37°C) Complete Culture Medium stock->medium Dilute 1:1000 for 10 µM (Final DMSO = 0.1%) working Final Working Concentrations (e.g., 10 µM, 1 µM, 0.1 µM) medium->working Perform Serial Dilutions cells Add to Cells in Culture Plate working->cells Dose Cells

Caption: Workflow for M4 solution preparation from stock to final working concentration.

Step-by-Step Protocol for Dilution
  • Thaw Stock Solution: Remove one aliquot of the 10 mM M4 stock solution from the freezer and thaw it completely at room temperature. Centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare Highest Working Concentration:

    • In a sterile conical tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

    • To create a 10 µM working solution from a 10 mM stock, you will perform a 1:1000 dilution.

    • Example: Add 1 µL of the 10 mM M4 stock to 999 µL of culture medium.

    • Crucial Technique: Pipette the DMSO stock directly into the medium while gently swirling or vortexing the tube at a low speed. This rapid dispersion is key to preventing precipitation.[15]

  • Perform Serial Dilutions:

    • To obtain lower concentrations, perform serial 1:10 dilutions from your highest working concentration.

    • Example:

      • For 1 µM: Take 100 µL of the 10 µM solution and add it to 900 µL of fresh, pre-warmed medium. Mix well.

      • For 0.1 µM (100 nM): Take 100 µL of the 1 µM solution and add it to 900 µL of fresh, pre-warmed medium. Mix well.

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately, as the stability of highly diluted compounds in aqueous media can be limited.

Validation and Best Practices

  • Solvent Control: For every experiment, a "vehicle control" is mandatory.[15] This control consists of cells treated with the same final concentration of DMSO (e.g., 0.1%) in culture medium as the highest concentration used for the M4 treatment. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

  • Visual Inspection: Before adding to cells, always visually inspect your final working solutions for any signs of precipitation or turbidity. If the medium appears cloudy, the compound may not be fully soluble at that concentration.

  • Aseptic Technique: All steps involving the handling of sterile reagents (DMSO, media) and solutions should be performed in a Class II biosafety cabinet to prevent microbial contamination.[18]

Example Application: Dosing Cells in a 96-Well Plate

This table outlines the calculations for treating cells in a standard 96-well plate format. Assume each well contains 100 µL of cells in medium, and you will add 100 µL of a 2X working solution to achieve the final 1X concentration.

Final Conc. (1X)Required 2X Conc.Preparation of 2X Solution (for 1 mL)Vol. to Add per WellFinal DMSO %
10 µM20 µM2 µL of 10 mM stock + 998 µL medium100 µL0.1%
1 µM2 µM100 µL of 20 µM stock + 900 µL medium100 µL0.01%
0.1 µM0.2 µM100 µL of 2 µM stock + 900 µL medium100 µL0.001%
Vehicle Control0.2% DMSO2 µL of 100% DMSO + 998 µL medium100 µL0.1%

Troubleshooting

ProblemPotential CauseSolution
Precipitate forms in stock solution upon thawing Moisture absorption from repeated freeze-thaw cycles or use of non-anhydrous DMSO.Prepare a fresh stock solution using new anhydrous DMSO and aliquot into single-use volumes.[10]
Culture medium turns cloudy after adding M4 stock Compound precipitation due to poor solubility ("salting out").Prepare an intermediate dilution step. Ensure the medium is pre-warmed to 37°C. Add the DMSO stock slowly to the medium while vortexing to ensure rapid dispersal.[9][15] Consider lowering the highest working concentration.
Inconsistent results between experiments Degradation of stock solution; Inaccurate pipetting; Instability of diluted working solutions.Use single-use aliquots for stock.[10] Ensure pipettes are calibrated.[19] Prepare fresh working solutions immediately before each experiment.
Toxicity observed in vehicle control cells Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance. Keep final DMSO concentration below 0.1% if possible.[12]

Conclusion

The biological activity of the Alectinib metabolite M4 is of significant interest in cancer research. The successful execution of in vitro experiments hinges on the accurate and reproducible preparation of test solutions. By following the detailed protocols and best practices outlined in this guide—including the use of anhydrous DMSO for high-concentration stocks, proper aliquoting and storage, and careful dilution techniques—researchers can ensure the integrity of their experimental conditions. Adherence to these steps will generate reliable data, contributing to a clearer understanding of the pharmacology of Alectinib and its primary active metabolite.

References

  • Alectinib - Wikipedia. (n.d.). Retrieved March 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Pharmacology Review - Alecensa (alectinib). Retrieved from [Link]

  • Drugs.com. (n.d.). Alectinib. Retrieved March 17, 2026, from [Link]

  • European Medicines Agency. (2017). Alecensa, INN-alectinib: Summary of Product Characteristics. Retrieved from [Link]

  • Sato-Nakai, M., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. Heliyon, 3(7), e00354.
  • Sato-Nakai, M., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. PMC. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Sasaki, Y., et al. (2019). Pharmacokinetics of alectinib and its metabolite M4 in a patient with advanced lung adenocarcinoma undergoing hemodialysis: A case report. PMC. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Sato-Nakai, M., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. PubMed. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Luo, J., et al. (2015). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC. Retrieved from [Link]

  • Morcos, P. N., et al. (2016). Absorption, distribution, metabolism and excretion (ADME) of the ALK inhibitor alectinib: results from an absolute bioavailability and mass balance study in healthy subjects. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)?. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]

  • Lim, J., et al. (2014). In Vitro Dissolution Methods for Hydrophilic and Hydrophobic Porous Silicon Microparticles. PMC. Retrieved from [Link]

  • The Bumbling Biochemist. (2021). Stock up on stock solutions. Retrieved from [Link]

  • Bandara, S., et al. (2019). Controlling the Dissolution Rate of Hydrophobic Drugs by Incorporating Carbon Nanotubes with Different Levels of Carboxylation. R Discovery. Retrieved from [Link]

  • de Oliveira, A. C. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • The Royal Society Publishing. (2016). Determining drug release rates of hydrophobic compounds from nanocarriers. Retrieved from [Link]

Sources

Method

In Vivo Dosing and Administration of Alectinib and its Active Metabolite M4: A Comprehensive Guide for Preclinical Research

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of Alectinib, a potent and highly selective second-generation Anaplastic Ly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo dosing and administration of Alectinib, a potent and highly selective second-generation Anaplastic Lymphoma Kinase (ALK) and Rearranged during Transfection (RET) tyrosine kinase inhibitor. Particular focus is given to its major active metabolite, M4, which exhibits comparable pharmacological activity. This guide is designed to provide not just procedural steps, but also the scientific rationale behind these protocols to ensure experimental success and data reproducibility.

Introduction: Alectinib and the Significance of M4

Alectinib is a cornerstone in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the inhibition of ALK phosphorylation, which in turn blocks downstream signaling pathways like STAT3 and PI3K/AKT, ultimately leading to apoptosis of tumor cells.[4][5] A key aspect of Alectinib's pharmacology is its metabolism by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[3][4] Crucially, M4 demonstrates similar in vitro potency and activity against ALK as the parent compound.[3][4] Furthermore, metabolism of Alectinib is similar across species, with M4 being the primary metabolite in both humans and animals.[1] This makes preclinical in vivo studies highly relevant to predicting clinical outcomes.

Alectinib is characterized as a Biopharmaceutical Classification System (BCS) class IV drug, exhibiting low solubility and low permeability.[3][6][7][8] This presents a significant challenge for in vivo administration, necessitating carefully designed formulation strategies to ensure adequate bioavailability for preclinical efficacy and pharmacokinetic studies.

Mechanism of Action and Signaling Pathway

Alectinib exerts its therapeutic effect by targeting the ATP-binding pocket of the ALK tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell proliferation and survival.[1][2]

Alectinib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm ALK Fusion Protein ALK Fusion Protein STAT3 STAT3 ALK Fusion Protein->STAT3 p PI3K PI3K ALK Fusion Protein->PI3K Alectinib/M4 Alectinib/M4 Alectinib/M4->ALK Fusion Protein Inhibition Apoptosis Apoptosis Alectinib/M4->Apoptosis Induction Proliferation & Survival Proliferation & Survival STAT3->Proliferation & Survival AKT AKT PI3K->AKT p AKT->Proliferation & Survival Oral_Gavage_Workflow Animal_Handling 1. Animal Acclimatization & Handling Dose_Calculation 2. Dose Calculation Animal_Handling->Dose_Calculation Formulation_Prep 3. Formulation Preparation Dose_Calculation->Formulation_Prep Gavage_Procedure 4. Oral Gavage Administration Formulation_Prep->Gavage_Procedure Post_Admin_Monitoring 5. Post-Administration Monitoring Gavage_Procedure->Post_Admin_Monitoring Data_Collection 6. Data Collection Post_Admin_Monitoring->Data_Collection

Caption: Workflow for in vivo administration of Alectinib via oral gavage.

Materials:

  • Alectinib formulation (prepared as described in Section 3.1)

  • Appropriately sized gavage needles (e.g., 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimatization and Handling:

    • Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

    • Handle animals gently and confidently to minimize stress.

  • Dose Calculation:

    • Weigh each animal on the day of dosing.

    • Calculate the required volume of the Alectinib formulation based on the animal's body weight and the desired dose (mg/kg).

  • Formulation Preparation:

    • Prepare the Alectinib formulation as described in Section 3.1.

    • Ensure the formulation is at room temperature and well-mixed before drawing it into the syringe.

  • Oral Gavage Administration:

    • Securely restrain the animal.

    • Gently insert the gavage needle into the esophagus. Caution: Ensure the needle does not enter the trachea.

    • Slowly dispense the calculated volume of the Alectinib formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate signs of distress, such as labored breathing or lethargy.

    • Monitor animal health, body weight, and tumor growth regularly throughout the study.

  • Data Collection:

    • Collect blood samples at predetermined time points for pharmacokinetic analysis of Alectinib and M4.

    • Measure tumor volume at regular intervals for pharmacodynamic assessment.

Pharmacokinetic Profile of Alectinib and M4

Understanding the pharmacokinetic properties of Alectinib and its active metabolite M4 is crucial for interpreting in vivo efficacy data.

ParameterAlectinibM4 (Metabolite)Reference
Primary Metabolism CYP3A4-[3][4]
Pharmacological Activity ActiveActive (similar to parent)[3][4]
Plasma Protein Binding >99%>99%[1]
Elimination Half-life (Human) ~32.5 hours~30.7 hours[4]
Elimination Route Primarily Fecal-[1]

Expert Insight: The similar pharmacokinetic properties and pharmacological activity of Alectinib and M4 underscore the importance of considering the combined exposure of both compounds when evaluating in vivo studies. [1]Population pharmacokinetic models have been developed for both Alectinib and M4, which can be valuable tools for understanding their behavior in vivo.

Conclusion and Best Practices

Successful in vivo studies with Alectinib and its active metabolite M4 hinge on meticulous attention to formulation and administration protocols. The low solubility of Alectinib necessitates the use of appropriate vehicles to ensure adequate bioavailability. The recommended dosing ranges in mice provide a solid foundation for efficacy studies, though model-specific optimization is encouraged. By understanding the shared pharmacological and pharmacokinetic profiles of Alectinib and M4, researchers can design more robust experiments and generate more reliable and translatable data.

References

  • Alectinib - Liv Hospital. (2026, February 23).
  • Alectinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Patel, M. R., & Kim, E. S. (2017). Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Clinical Journal of Oncology Nursing, 21(5), 555-559.
  • Tanaka, T., et al. (2020). Enhanced antitumor effect of alectinib in combination with cyclin-dependent kinase 4/6 inhibitor against RET-fusion–positive non–small cell lung cancer cells. Cancer Science, 111(10), 3855-3865.
  • Kim, M. S., et al. (2022). Development of Alectinib-Suspended SNEDDS for Enhanced Solubility and Dissolution. Pharmaceutics, 14(8), 1690.
  • Saha, S. K., et al. (2025). Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model. Pharmaceutical Development and Technology, 30(1), 1-13.
  • U.S. Food and Drug Administration. (2015). NDA 208434 Orig1s000 Pharmacology Review.
  • Hsu, J. C., et al. (2021). Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first-line treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. CPT: Pharmacometrics & Systems Pharmacology, 10(11), 1357-1370.
  • U.S. Food and Drug Administration. (2015). NDA 208434 Orig1s000 Summary Review.
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of Product Characteristics.
  • Sato-Nakai, M., et al. (2017). Metabolites of alectinib in human: their identification and pharmacological activity. Heliyon, 3(7), e00354.
  • Genentech, Inc. (2023). ALECENSA® (alectinib)
  • Ou, S. H. I., et al. (2016). Alectinib in ALK-positive, crizotinib-resistant, non-small-cell lung cancer: a single-group, multicentre, phase 2 trial. The Lancet Oncology, 17(9), 1275-1285.
  • Saha, S. K., et al. (2025). Solid dispersion of alectinib HCl: preclinical evaluation for improving bioavailability and establishing an IVIVC model. Pharmaceutical Development and Technology, 30(1), 1-13.
  • Wu, Y. L., et al. (2024). Alectinib in Resected ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 390(14), 1265-1276.
  • Medscape. (n.d.). Alecensa (alectinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Hida, T., et al. (2017). Alectinib versus crizotinib in patients with ALK-positive non-small-cell lung cancer (J-ALEX): an open-label, randomised phase 3 trial. The Lancet, 390(10089), 29-39.
  • Mologni, L., et al. (2023). Durable responses to alectinib in murine models of EML4-ALK lung cancer requires adaptive immunity. Journal of Experimental & Clinical Cancer Research, 42(1), 35.
  • Gadgeel, S. M., et al. (2014). Alectinib in ALK-positive non-small-cell lung cancer. The New England Journal of Medicine, 371(23), 2237-2238.
  • Popat, S., et al. (2016). Alectinib versus crizotinib in treatment-naive advanced ALK-positive non-small-cell lung cancer (ALEX): a randomised, open-label, phase 3 trial. The Lancet, 390(10089), 29-39.
  • ClinicalTrials.gov. (n.d.). A Study Comparing Alectinib With Crizotinib in Treatment-Naive Anaplastic Lymphoma Kinase-Positive Advanced Non-Small Cell Lung Cancer Participants (ALEX). Retrieved from [Link]

  • Sakamoto, H., et al. (2011). CH5424802, a novel anaplastic lymphoma kinase inhibitor, suppresses tumor growth and prolongs survival in models of anaplastic lymphoma kinase-driven tumors. Cancer Science, 102(7), 1334-1341.
  • Novello, S., et al. (2018). Alectinib versus crizotinib in treatment-naive advanced ALK-positive non-small-cell lung cancer (ALEX): a randomised, open-label, phase 3 trial. Annals of Oncology, 29(4), 849-856.
  • Peters, S., et al. (2017). Alectinib versus crizotinib in untreated ALK-positive non-small-cell lung cancer. New England Journal of Medicine, 377(9), 829-838.
  • Zhou, C., et al. (2019). Alectinib versus crizotinib in Asian patients with treatment-naive advanced ALK-positive non-small-cell lung cancer (ALESIA): a randomised phase 3 trial.
  • Tamura, T., et al. (2017). Alectinib in patients with ALK-positive non-small-cell lung cancer. The New England Journal of Medicine, 377(9), 829-838.
  • Yang, Y., et al. (2020). Alectinib in Chinese patients with ALK-positive non-small-cell lung cancer: a single-arm, multicentre, phase 2 study.
  • Toyokawa, G., et al. (2020). Alectinib in patients with ALK-rearranged non-small-cell lung cancer and a poor performance status (Lung Oncology Group in Kyushu 1401). Journal of Thoracic Oncology, 15(3), 435-443.
  • Ito, K., et al. (2016).
  • Hida, T., et al. (2017). Alectinib versus crizotinib in patients with ALK-positive non-small-cell lung cancer (J-ALEX): an open-label, randomised phase 3 trial. The Lancet, 390(10089), 29-39.
  • Nishio, M., et al. (2016). Alectinib in crizotinib-refractory ALK-rearranged non-small-cell lung cancer: a phase I/II study. Journal of Clinical Oncology, 34(34), 4132-4139.
  • Seto, T., et al. (2013). CH5424802 (RO5424802) for patients with ALK-rearranged non-small-cell lung cancer (AF-001JP study): a single-arm, open-label, phase 1-2 study. The Lancet Oncology, 14(7), 590-598.
  • ClinicalTrials.gov. (n.d.). A Study of Alectinib in ALK+ Non-Small Cell Lung Cancer (NSCLC) in a Japanese Population (AF-001JP). Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Alectinib. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Alectinib M4. Retrieved from [Link]

  • European Medicines Agency. (2017). Alecensa (alectinib) European public assessment report.
  • Genentech, Inc. (2015). ALECENSA® (alectinib) FDA approval letter.
  • Genentech, Inc. (2017). ALECENSA® (alectinib)
  • Genentech, Inc. (2023). ALECENSA® (alectinib)
  • Chugai Pharmaceutical Co., Ltd. (2014). Chugai Obtains Approval for ALK Inhibitor "Alecensa®" for the Treatment of "ALK Fusion Gene-Positive, Unresectable, Advanced/Recurrent Non-Small Cell Lung Cancer".
  • F. Hoffmann-La Roche Ltd. (2017). Roche's Alecensa approved in Europe as first-line treatment for people with a specific type of lung cancer.
  • F. Hoffmann-La Roche Ltd. (2018). Roche's Alecensa receives approval in China for first-line treatment of ALK-positive non-small cell lung cancer.
  • F. Hoffmann-La Roche Ltd. (2023). FDA approves Roche’s Alecensa as the first and only adjuvant treatment for people with ALK-positive early-stage lung cancer.
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2017).
  • U.S. Food and Drug Administration. (2023).
  • U.S. Food and Drug Administration. (2015). NDA 208434 Clinical Pharmacology and Biopharmaceutics Review(s).
  • U.S. Food and Drug Administration. (2017). NDA 208434/S-003 Clinical Pharmacology and Biopharmaceutics Review(s).
  • U.S. Food and Drug Administration. (2023). NDA 208434/S-020 Clinical Pharmacology and Biopharmaceutics Review(s).
  • U.S. Food and Drug Administration. (2015). NDA 208434 Medical Review(s).
  • U.S. Food and Drug Administration. (2017). NDA 208434/S-003 Medical Review(s).
  • U.S. Food and Drug Administration. (2023). NDA 208434/S-020 Medical Review(s).
  • U.S. Food and Drug Administration. (2015). NDA 208434 Other Review(s).
  • U.S. Food and Drug Administration. (2017). NDA 208434/S-003 Other Review(s).
  • U.S. Food and Drug Administration. (2023). NDA 208434/S-020 Other Review(s).
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2017).
  • U.S. Food and Drug Administration. (2023).
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration. (2017).
  • U.S. Food and Drug Administration. (2023).
  • European Medicines Agency. (2017). Alecensa (alectinib) Assessment report.
  • European Medicines Agency. (2017). Alecensa (alectinib) Annex I: Summary of product characteristics.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Annex III: Labelling and package leaflet.
  • European Medicines Agency. (2017). Alecensa (alectinib) Annex IV: Scientific conclusions.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Risk management plan.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Public assessment report.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Overview of the scientific assessment.
  • European Medicines Agency. (2017). Alecensa (alectinib) Scientific discussion.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the risk management plan.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the scientific conclusions.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the public assessment report.
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the overview of the scientific assessment.
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the scientific discussion.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the risk management plan.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the scientific conclusions.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the public assessment report.
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the overview of the scientific assessment.
  • European Medicines Agency. (2017). Alecensa (alectinib) Summary of the scientific discussion.
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib)
  • European Medicines Agency. (2017). Alecensa (alectinib)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Alectinib M4 Extraction &amp; Bioanalysis

Welcome to the Technical Support Center. As application scientists, we know that the robust bioanalysis of Alectinib and its major pharmacologically active metabolite, M4, is critical for accurate pharmacokinetic (PK) mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the robust bioanalysis of Alectinib and its major pharmacologically active metabolite, M4, is critical for accurate pharmacokinetic (PK) modeling and therapeutic drug monitoring (TDM). Alectinib is metabolized primarily by CYP3A4 to form M4[1]. Both the parent drug and the M4 metabolite share extreme lipophilicity and structural complexities that frequently lead to low extraction recovery rates.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to help you overcome common extraction pitfalls such as non-specific binding (NSB), incomplete protein denaturation, and photo-degradation.

Pathway Alectinib Alectinib CYP3A4 CYP3A4 Metabolism Alectinib->CYP3A4 M4 M4 Metabolite (Active) CYP3A4->M4 Protein Plasma Proteins (>99% Bound) M4->Protein Binding FreeM4 Free M4 (Target) Protein->FreeM4 Disruption (Solvents/SPE)

CYP3A4-mediated metabolism of Alectinib to M4 and subsequent protein binding disruption.

Core Troubleshooting Q&A

Q1: Why does M4 exhibit poor recovery in human plasma despite using standard protein precipitation (PP)? A1: The root cause is incomplete disruption of protein-drug complexes. Alectinib and M4 exhibit >99% binding to human plasma proteins, independent of their circulating concentrations[1][2]. Standard 1:2 or 1:3 ratios of plasma to organic solvent often fail to completely denature the hydrophobic binding pockets of albumin or alpha-1-acid glycoprotein. Consequently, M4 remains trapped and co-precipitates with the protein pellet. Solution: Increase the precipitation ratio to at least 1:4 (plasma:solvent) using methanol or acetonitrile. Incorporating a weak acid (e.g., 0.1% formic acid) into the organic solvent disrupts ionic interactions, effectively releasing M4 into the supernatant and yielding recoveries near 100%[3].

Q2: My LC-MS/MS analysis of M4 in human urine shows severe signal loss, particularly at the lower limit of quantification (LLOQ). What is the mechanism behind this? A2: This is a classic manifestation of Non-Specific Binding (NSB)[4]. In protein-deficient aqueous matrices like urine, highly hydrophobic molecules like M4 seek out hydrophobic surfaces to minimize contact with water. This leads to rapid adsorption onto the walls of polypropylene collection vessels, pipette tips, and autosampler vials. Solution: You must introduce a non-ionic surfactant to outcompete M4 for surface binding sites. Adding Tween-20 (typically 0.1% to 0.5% v/v) to the urine immediately upon collection creates micelles that solubilize M4, preventing NSB and maintaining sample homogeneity[4].

Q3: We are observing high variability between technical replicates and overall signal degradation over time. What environmental factors affect M4? A3: Alectinib and M4 suffer from photo-instability[5]. Prolonged exposure to ambient laboratory lighting induces photodegradation. This degradation manifests as declining peak areas over time and high coefficient of variation (%CV) between technical replicates. Solution: Implement strict light-protection protocols. All extractions should be performed under yellow light, and samples must be processed and stored in amber microcentrifuge tubes or amber autosampler vials[5].

Q4: Which advanced extraction techniques provide the highest recovery and cleanest baseline for M4? A4: While Supported Liquid Extraction (SLE) is excellent for urine[4], novel Solid-Phase Extraction (SPE) chemistries are proving superior for complex matrices. For instance, honeycomb phenol-formaldehyde resin (PFR) spin-columns offer excellent hydrophilic properties and abundant adsorption force for urine[6]. For plasma, porous polydopamine graphene oxide (PDAG) pipette-tip SPE (PT-SPE) provides a high surface area for M4 capture, yielding recoveries up to 103.5%[5].

Troubleshooting Start Low M4 Recovery Matrix Identify Sample Matrix Start->Matrix Plasma Plasma / Serum (>99% Protein Bound) Matrix->Plasma Urine Urine / Aqueous (Non-Specific Binding) Matrix->Urine SolPlasma Optimize Denaturation (e.g., 1:4 MeOH + Acid) Plasma->SolPlasma SolUrine Add Surfactant (e.g., 0.1% Tween-20) Urine->SolUrine Light Check Light Exposure (Photo-instability) SolPlasma->Light SolUrine->Light SolLight Use Amber Vials & Yellow Light Light->SolLight

Diagnostic workflow for resolving low Alectinib M4 extraction recovery.

Optimized Experimental Protocols

Protocol A: Supported Liquid Extraction (SLE) for Urine (Mitigating NSB)

This protocol utilizes SLE combined with surfactant addition to prevent non-specific binding in aqueous matrices[4].

  • Sample Preparation: Aliquot 100 µL of human urine into an amber tube. Immediately add 5 µL of a 10% Tween-20 solution to achieve a final concentration of ~0.5%[4]. Vortex for 10 seconds.

  • Internal Standard: Add 10 µL of M4-isotope labeled internal standard (e.g., M4-d8) working solution.

  • pH Adjustment: Add 100 µL of 0.5 M Ammonium Hydroxide to basify the sample. This ensures M4 remains in an un-ionized state, optimizing its partitioning into the organic phase.

  • Loading: Load the entire mixture onto an SLE cartridge (e.g., Isolute SLE+). Apply a brief pulse of positive pressure to initiate absorption into the diatomaceous earth. Wait 5 minutes.

  • Elution: Elute M4 using 2 x 500 µL of Methyl tert-butyl ether (MTBE) under gravity.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Self-Validation Checkpoint: Analyze a blank urine sample spiked with M4 post-extraction versus pre-extraction. If the post-extraction spike yields a significantly higher peak area (>15% difference), NSB is still occurring during the extraction phase. Increase the Tween-20 concentration incrementally.

Protocol B: Pipette-Tip Solid-Phase Extraction (PT-SPE) for Plasma

This protocol utilizes a high-surface-area porous polydopamine graphene oxide (PDAG) sorbent to maximize recovery from highly protein-bound plasma[5].

  • Sorbent Conditioning: Condition a PDAG-packed pipette tip by aspirating and dispensing 100 µL of Methanol, followed by 100 µL of LC-grade water[5].

  • Sample Loading: Dilute 50 µL of human plasma with 50 µL of binding buffer (10 mM Ammonium Acetate, pH 6.0). Aspirate and dispense the sample through the PT-SPE tip 10 times to maximize contact time and capture of M4.

  • Washing: Aspirate and dispense 100 µL of 5% Methanol in water to remove hydrophilic plasma interferences and salts. Discard the wash solvent.

  • Elution: Aspirate and dispense 50 µL of 100% Methanol (containing 0.1% Formic acid) 5 times into a clean amber autosampler vial to elute the bound M4[5].

  • Analysis: Inject directly into the HPLC-UV or LC-MS/MS system.

Self-Validation Checkpoint: Collect and analyze the wash fraction (5% Methanol). If M4 is detected in the wash, the wash solvent is too strong; reduce the methanol concentration to 2% to prevent premature elution of the analyte.

Quantitative Data Presentation

The table below summarizes the expected performance metrics across different validated extraction methodologies for M4.

Table 1: Comparative Performance of Alectinib M4 Extraction Methodologies

MatrixExtraction MethodLinear Range (ng/mL)Recovery Rate (%)Precision (%CV)Key Optimization Parameter
Urine Supported Liquid Extraction (SLE)0.5 - 50092.0 - 112.2< 9.6Addition of Tween-20[4]
Urine Spin-column SPE (Honeycomb PFR)20 - 500098.8 - 103.0≤ 4.87High-porosity resin[6]
Plasma Pipette-tip SPE (PDAG)50 - 500084.9 - 103.5< 4.8Polydopamine coating[5]
Plasma Protein Precipitation (Methanol)100 - 2000097.3 - 108.6< 2.71:4 Plasma:Solvent ratio[3]

References

  • [4] LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding. NIH.

  • [6] Honeycomb resin-based spin-column solid-phase extraction for efficient determination of alectinib and its metabolite in human urine. NIH.

  • [5] Determination of alectinib and its active metabolite in plasma by pipette-tip solid-phase extraction using porous polydopamine graphene oxide adsorbent coupled with high-performance liquid chromatography-ultraviolet detection. NIH.

  • [2] Metabolites of alectinib in human: their identification and pharmacological activity. NIH.

  • [1] 208434Orig1s000 (Clinical Pharmacology Biopharmaceutics Review). FDA.

  • [3] An HPLC–PDA Method for Determination of Alectinib Concentrations in the Plasma of an Adolescent. AKJournals.

Sources

Optimization

Technical Support Center: Alectinib M4 Stability Optimization &amp; Handling Guide

Welcome to the Technical Support Center for Alectinib M4 , the major equipotent active metabolite of the ALK inhibitor alectinib. Because M4 demonstrates similar in vitro potency and pharmacological activity to its paren...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alectinib M4 , the major equipotent active metabolite of the ALK inhibitor alectinib. Because M4 demonstrates similar in vitro potency and pharmacological activity to its parent compound, maintaining its structural integrity during in vitro assays, pharmacokinetic (PK) modeling, and LC-MS/MS quantification is critical for accurate drug development data[1].

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize the stability and storage of Alectinib M4.

Mechanistic Context: The Alectinib M4 Pathway

Understanding the metabolic origin of M4 is essential for designing stability assays. Alectinib is primarily oxidized by the cytochrome P450 3A4 (CYP3A4) enzyme to form the M4 metabolite[2]. M4 is subsequently metabolized further by CYP3A4 into inactive moieties. Because M4 is highly bound to plasma proteins and distributes heavily into red blood cells[1], extraction and storage workflows must account for matrix effects and enzymatic degradation.

Pathway Alectinib Alectinib (Parent) Active ALK Inhibitor CYP3A4_1 CYP3A4 Metabolism Alectinib->CYP3A4_1 M4 Alectinib M4 Major Active Metabolite CYP3A4_1->M4 Oxidation CYP3A4_2 CYP3A4 Metabolism M4->CYP3A4_2 Inactive Further Metabolites (e.g., M1a/b, M6) CYP3A4_2->Inactive Inactivation

Alectinib metabolism pathway showing CYP3A4-mediated formation of the active M4 metabolite.

Quantitative Stability & Storage Data

To prevent degradation-induced artifacts in your data, adhere to the established stability parameters for Alectinib M4 across different matrices.

Matrix / ConditionStorage TemperatureVerified Stability DurationCausality & Notes
DMSO Stock Solution -20°C to -80°C≥ 173 Days3[3]. Prevents aqueous hydrolysis.
Dried Extract (Post-N2 Evaporation) 2°C to 8°C≥ 6 Days3[3]. Safe pause point for LC-MS/MS prep.
Whole Blood / Plasma Ambient (Benchtop)< 24 HoursSubject to enzymatic degradation and RBC partitioning. Process quickly[4].
Solid API (Photostability) AmbientN/A (Light Sensitive). Store in dark/amber vials.

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of M4 Stock Solutions

Design Principle: Alectinib M4 exhibits low aqueous solubility that decreases further as pH increases. This protocol uses a self-validating visual and spectrophotometric check to ensure complete dissolution before storage.

  • Weighing & Initial Dissolution: Weigh the lyophilized Alectinib M4 powder (protect from light using amber glass). Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a master stock concentration of 10 mM.

  • Self-Validation Check (Solubility): Visually inspect for particulates. Measure the UV absorbance at 310 nm of a 1:1000 dilution. If the molar extinction coefficient deviates by >5% from the reference standard, sonicate for 5 minutes at room temperature.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots to prevent freeze-thaw degradation.

  • Storage: Store aliquots at -80°C. Causality: Deep freezing in an anhydrous environment prevents nucleophilic attack and oxidative degradation over long-term storage (proven stable for >173 days)[3].

Protocol B: In Vitro Microsomal Stability Assay

Design Principle: To accurately measure M4 intrinsic clearance (CL_int), the assay must incorporate internal controls to validate CYP3A4 activity and prevent non-specific binding.

  • Master Mix Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control (Enzyme Viability): Include a parallel reaction using Midazolam (a known CYP3A4 substrate). If Midazolam is not depleted by >50% at 30 minutes, the microsomes are inactive, and the M4 data is invalid.

  • Reaction Initiation: Pre-incubate the mix at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) and Alectinib M4 (final concentration 1 µM, keeping DMSO < 0.1% to prevent CYP inhibition).

  • Quenching: At time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction into 150 µL of ice-cold methanol containing an isotope-labeled internal standard (e.g., 2H4-alectinib-M4)[3].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

Troubleshooting & FAQs

Q1: Why is Alectinib M4 precipitating when I dilute my DMSO stock into the assay buffer?

Causality: Alectinib and its M4 metabolite have extremely low aqueous solubility, which is highly pH-dependent (5[5]). Solution: Do not dilute directly from 100% DMSO into a pH 7.4 buffer. Instead, perform serial dilutions in organic solvents (like methanol or acetonitrile) first, and ensure the final assay concentration of M4 is below its thermodynamic solubility limit in that specific buffer. Keep final DMSO concentrations ≤ 0.5% to avoid assay interference.

Q2: I am extracting M4 from plasma for LC-MS/MS. Can I pause the workflow overnight without compromising stability?

Causality: Yes, but only at specific steps. M4 in wet plasma is susceptible to enzymatic degradation. However, once the sample is protein-precipitated and evaporated to dryness under nitrogen, the absence of water and enzymes halts degradation. Solution: 3[3]. Store the dried extracts at 2–8°C. They remain stable for at least 6 days before reconstitution.

Workflow Start Plasma/Blood Sample Containing M4 Precip Protein Precipitation (Add Methanol/IS) Start->Precip Centrifuge Centrifugation (Separate Supernatant) Precip->Centrifuge Evap Nitrogen Evaporation (Optional Pause Point) Centrifuge->Evap Recon Reconstitution & LC-MS/MS Analysis Evap->Recon Stable at 2-8°C

Self-validating workflow for M4 extraction, highlighting the safe pause point post-evaporation.

Q3: I am seeing cross-analyte interference between Alectinib and M4 in my mass spectrometer. How do I resolve this?

Causality: Alectinib and M4 are structurally very similar (M4 is a desethyl derivative). During ionization, in-source fragmentation of the parent alectinib can artificially generate M4 ions, leading to false-positive overestimations of the metabolite (sometimes reporting M4 responses up to 45% relative to LLOQ values due to interference)[3]. Solution: You cannot rely solely on mass-to-charge (m/z) transitions. You must ensure baseline chromatographic separation of Alectinib and M4 before they enter the mass spectrometer. Utilize a Kinetex C18 Polar column with an optimized gradient of ammonium formate and acetonitrile to separate the retention times[4].

Q4: Does ambient light exposure affect M4 stability during benchtop handling?

Causality: Yes. Alectinib compounds are . Prolonged exposure to ambient laboratory lighting causes a decrease in assay purity and visible yellowing of the compound. Solution: Always use amber glass vials for stock solutions and autosampler vials. If clear vials must be used, wrap them in aluminum foil during incubation steps.

References

  • Source: UU Research Portal (uu.nl)
  • NDA Filling and Orange Book Information - Formulation Diary (Alectinib HCl)
  • Source: ResearchGate (researchgate.net)
  • FDA Pharmacology Review (208434Orig1s000)
  • FDA Pharmacology Review Memorandum (Alecensa)
  • Source: ResearchGate (researchgate.net)

Sources

Reference Data & Comparative Studies

Validation

Pharmacodynamic Equivalence: Target Affinity and Downstream Signaling

Comparative Pharmacodynamics of Alectinib (Alcetinib) and Its Major Active Metabolite M4: A Technical Guide Introduction Alectinib (frequently referenced in early literature as Alcetinib) is a highly selective, second-ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacodynamics of Alectinib (Alcetinib) and Its Major Active Metabolite M4: A Technical Guide

Introduction Alectinib (frequently referenced in early literature as Alcetinib) is a highly selective, second-generation tyrosine kinase inhibitor (TKI) targeting the anaplastic lymphoma kinase (ALK) and RET receptor tyrosine kinases[1]. A critical aspect of alectinib's clinical pharmacology is the formation of its major active metabolite, M4, primarily via CYP3A4-mediated oxidation[1][2]. This guide provides an objective, data-driven comparison of the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of the parent compound and the M4 metabolite, detailing their equipotent target inhibition, downstream signaling blockade, and the experimental methodologies used to validate these properties.

The pharmacological efficacy of alectinib is driven by both the parent drug and M4. In vitro biochemical assays demonstrate that both entities are equipotent inhibitors of wild-type ALK and several crizotinib-resistant mutant forms (e.g., L1196M)[3].

  • Target Affinity: Alectinib inhibits human recombinant ALK with an IC50 of 1.9 nM, while M4 exhibits an IC50 of 1.2 nM[2][4].

  • Signaling Blockade: Both molecules effectively penetrate the intracellular space to block ALK autophosphorylation. This halts the activation of downstream survival and proliferation pathways, specifically the STAT3 and PI3K/AKT cascades, ultimately inducing tumor cell apoptosis[1][2].

Pathway Alectinib Alectinib (Parent) ALK ALK / Mutant ALK Alectinib->ALK Inhibits (IC50 1.9 nM) M4 M4 (Metabolite) M4->ALK Inhibits (IC50 1.2 nM) STAT3 STAT3 Pathway ALK->STAT3 Blocked PI3K PI3K/AKT Pathway ALK->PI3K Blocked Apoptosis Tumor Cell Apoptosis STAT3->Apoptosis Restored PI3K->Apoptosis Restored

ALK signaling inhibition by Alectinib and M4 inducing apoptosis.

Quantitative Pharmacodynamic and Pharmacokinetic Comparison

To objectively compare the performance of Alectinib and M4, the following table synthesizes key quantitative metrics derived from preclinical and clinical population PK/PD analyses[2][3][4].

ParameterAlectinib (Parent)M4 (Major Metabolite)Clinical Implication
ALK IC50 (Wild-Type) 1.9 nM1.2 nMEquipotent target inhibition[2].
Primary Metabolic Pathway CYP3A4 (forms M4)CYP3A4 (further metabolism)Susceptible to CYP3A4 modulators[1].
Elimination Half-Life (t1/2) ~33 hours~31 hoursSupports a twice-daily dosing regimen[3].
Plasma M/P Ratio N/A~0.4M4 contributes significantly to total systemic activity[4].
Protein Binding >99%>99%Similar free-fraction availability[5].
CNS Penetration High (Non-P-gp substrate)High (Non-P-gp substrate)Effective against brain metastases[1][3].

Experimental Methodologies: Self-Validating Protocols

To establish the causality between drug exposure and target inhibition, researchers employ rigorous, self-validating in vitro systems. The following protocols detail the methodologies used to compare the kinase inhibitory activity and cellular PD of Alectinib and M4.

Protocol A: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)

Rationale: This cell-free system isolates the direct interaction between the inhibitor and the kinase domain, eliminating confounding cellular variables (e.g., efflux pumps) to establish baseline affinity.

  • Reagent Preparation: Prepare serial dilutions (e.g., 10-point curve from 0.1 nM to 10 µM) of Alectinib and synthesized M4 in DMSO.

  • Enzyme Incubation: Combine the inhibitors with human recombinant ALK kinase domain in a reaction buffer containing optimized concentrations of DTT and MnCl2/MgCl2.

    • Self-Validation Step: Include a vehicle control (DMSO) to establish maximum kinase activity and a reference inhibitor (e.g., crizotinib) to validate assay sensitivity.

  • Substrate & ATP Addition: Initiate the reaction by adding a peptide substrate and ATP (at the predetermined Km for ALK to ensure competitive inhibition kinetics). Incubate for 60 minutes at room temperature.

  • Detection: Utilize a luminescence-based kinase assay system (e.g., Kinase-Glo). The luminescence signal is inversely proportional to kinase activity (residual ATP is measured).

  • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the absolute IC50 values.

Workflow Step1 1. Compound Prep (Alectinib vs M4) Step2 2. Recombinant ALK Incubation Step1->Step2 Step3 3. ATP Addition & Kinase Reaction Step2->Step3 Step4 4. Luminescence Detection Step3->Step4 Step5 5. IC50 Calculation (Self-Validation) Step4->Step5

Step-by-step in vitro biochemical kinase assay workflow.

Protocol B: Cellular Pharmacodynamics and Viability Assay

Rationale: To prove that the biochemical affinity translates to functional cellular activity, this assay measures the downstream signaling blockade and subsequent cell death in ALK-driven NSCLC cell lines (e.g., H2228).

  • Cell Culture & Treatment: Seed H2228 cells in 96-well plates and incubate overnight. Treat cells with varying concentrations of Alectinib or M4 for 2 hours (for signaling) or 72 hours (for viability).

  • Signaling Analysis (Western Blot): Lyse the 2-hour treated cells. Resolve proteins via SDS-PAGE and probe with phospho-specific antibodies against ALK (Tyr1604), STAT3 (Tyr705), and AKT (Ser473).

    • Causality Check: A dose-dependent decrease in phosphorylation confirms target engagement. Total ALK, STAT3, and AKT must be probed as loading controls to ensure the decrease is due to inhibition, not protein degradation.

  • Viability Analysis: For the 72-hour treated cells, add CellTiter-Glo reagent to measure ATP levels as a proxy for metabolically active cells. Calculate the cellular IC50 for growth inhibition.

Clinical and Translational Implications

Understanding the equipotent nature of Alectinib and M4 is crucial for interpreting drug-drug interactions (DDIs) and patient-specific physiological changes:

  • CYP3A4 Modulation: Because CYP3A4 converts Alectinib to M4, co-administration with a strong CYP3A4 inducer (e.g., rifampicin) decreases Alectinib levels but proportionally increases M4 levels. Since both are equally active against ALK, the combined active exposure remains clinically stable, requiring no dose adjustment[1][2].

  • Hepatic Impairment: In patients with severe hepatic impairment, the combined systemic exposure of Alectinib and M4 increases significantly (by up to 76%), necessitating a dose reduction from 600 mg to 450 mg twice daily to maintain safety without sacrificing efficacy[3][6].

References

  • Alecensa, INN-alectinib - European Medicines Agency (EMA). Europa.eu.
  • Alectinib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
  • 208434Orig1s000 - accessdata.fda.gov. FDA.gov.
  • Metabolites of alectinib in human: their identification and pharmacological activity. ResearchGate.
  • Progress in Prediction and Interpretation of Clinically Relevant Metabolic Drug-Drug Interactions: a Minireview Illustrating Recent Developments and Current Opportunities. NIH.gov.
  • Summary of Alectinib and M4 Total Pharmacokinetic Parameters. ResearchGate.

Sources

Comparative

Comprehensive Cross-Validation Guide: LC-MS/MS Methods for Alectinib and Metabolite M4 Quantification

Introduction & Rationale Alectinib (Alecensa®) is a highly potent, central nervous system (CNS)-active, second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of ALK-positive non-small-cell l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Alectinib (Alecensa®) is a highly potent, central nervous system (CNS)-active, second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of ALK-positive non-small-cell lung cancer (NSCLC)[1]. In vivo, alectinib is primarily metabolized by the hepatic enzyme CYP3A4 into its major oxidative metabolite, M4 (RO5468924)[1]. Because M4 is pharmacologically equipotent to the parent drug, the accurate, simultaneous quantification of both alectinib and M4 in biological matrices (plasma and urine) is an absolute regulatory requirement for pharmacokinetic (PK) assessment and therapeutic drug monitoring (TDM)[2],[1].

G Alectinib Alectinib (RO5424802) Parent Drug CYP3A4 Hepatic Metabolism (CYP3A4) Alectinib->CYP3A4 Oxidation M4 M4 Metabolite (RO5468924) Equipotent Active Metabolite CYP3A4->M4 Formation

Metabolic conversion of Alectinib to its major active equipotent metabolite M4 via CYP3A4.

The Cross-Validation Imperative in Clinical Trials

During the pivotal Phase I/II clinical development of alectinib, bioanalytical testing was split between two distinct laboratories. Lab A (Chugai) utilized separate, sequential LC-MS/MS assays featuring column-switching for alectinib and M4[2],[1]. Conversely, Lab B (Roche) developed a high-throughput, simultaneous LC-MS/MS assay using standard protein precipitation[2],[1].

When bridging the clinical PK data between the two pivotal studies, a cross-validation assessment revealed a distinct inter-laboratory bias[2]. This highlights a critical tenet of bioanalysis: methodological divergence (e.g., extraction recovery, matrix effects, and calibration ranges) directly impacts clinical PK interpretation. Establishing a self-validating, cross-referenced analytical system is mandatory when merging multi-center trial data[1].

G Start Clinical PK Samples Lab1 Lab A (Chugai) Separate Assays Column-Switching Start->Lab1 Lab2 Lab B (Roche) Simultaneous Assay Protein Precipitation Start->Lab2 Compare Cross-Validation Statistical Comparison Lab1->Compare Concentration Data Lab2->Compare Concentration Data Bias Bias Detection Impact on PK Parameters Compare->Bias Assessment

Cross-validation workflow identifying inter-laboratory bias in Alectinib PK assessment.

Objective Comparison of Validated LC-MS/MS Methods

To guide your selection of an appropriate analytical strategy, the table below summarizes the core performance metrics of four field-proven LC-MS/MS methodologies.

Method / DeveloperMatrixAnalytesExtraction StrategyLinear Range (ng/mL)Internal Standard (IS)Key Advantage
Method A (Chugai) [1]PlasmaAlectinib & M4 (Separate)Protein Precipitation + Column Switching0.5 – 500Alectinib-d8, M4-d4High sensitivity; minimizes matrix effects via switching.
Method B (Roche) [1]PlasmaAlectinib & M4 (Simultaneous)Protein Precipitation (PPT)1.5 – 1500Alectinib-d8, M4-d4High-throughput; covers expected steady-state PK levels.
Method C (Roche) [3]UrineAlectinib & M4 (Simultaneous)Supported Liquid Extraction (SLE)0.5 – 500Alectinib-d8, M4-d4Eliminates nonspecific binding using Tween-20 surfactant.
Method D (Maastricht) [4]PlasmaAlectinib + 3 other TKIsProtein Precipitation (PPT)100 – 2000Erlotinib-d6Rapid TDM multiplexing; uses accessible surrogate IS.

Causality in Methodological Design (E-E-A-T Focus)

As an Application Scientist, it is crucial to understand why specific protocol steps are implemented, ensuring the assay acts as a self-validating system.

Overcoming Nonspecific Binding in Urine (The Surfactant Effect)

Alectinib is a highly lipophilic (logP ~3.3) and basic compound. In protein-rich matrices like plasma, the drug binds to endogenous proteins, keeping it in suspension. However, in aqueous, protein-deficient matrices like urine, alectinib rapidly adsorbs to the hydrophobic walls of polypropylene collection tubes and 96-well plates. Causality: If untreated, this nonspecific binding artificially lowers the measured concentration, destroying assay accuracy. The addition of the non-ionic surfactant Tween-20 directly to the urine collection vessels keeps the analytes solubilized, ensuring quantitative recovery[3].

Matrix Effects and the Choice of Internal Standards (SIL-IS)

During electrospray ionization (ESI), co-eluting endogenous plasma phospholipids compete with the target analytes for charge droplets, causing ion suppression. Causality: To build a self-validating system, Stable Isotope-Labeled Internal Standards (SIL-IS) such as Alectinib-d8 and M4-d4 must be used[1]. Because they co-elute exactly with the parent compounds, any ion suppression affects the analyte and the IS equally, keeping the area ratio constant. In TDM settings where SIL-IS are unavailable, structurally similar analogs (e.g., Erlotinib-d6) can be used, provided rigorous matrix effect validation proves the surrogate tracks the analyte's ionization behavior accurately[4].

Step-by-Step Experimental Protocols

Protocol 1: High-Throughput Simultaneous Plasma Extraction (PPT)

Optimized for clinical PK profiling (Roche Method B adapted).

  • Sample Aliquoting: Transfer 50 µL of human EDTA plasma (standards, QCs, or unknown samples) into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of the SIL-IS working solution (containing 100 ng/mL of Alectinib-d8 and M4-d4 in 50:50 methanol/acetonitrile) to all wells except blanks[1].

  • Protein Precipitation: Add 150 µL of 100% acetonitrile to each well. Mechanism: The high organic concentration denatures plasma proteins, releasing bound alectinib/M4 into the supernatant.

  • Agitation & Centrifugation: Vortex the plate at 1000 RPM for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant into a clean 96-well plate containing 150 µL of mobile phase A (e.g., 0.1% formic acid in water) to match the initial LC gradient conditions.

  • LC-MS/MS Injection: Inject 5 µL onto a C18 analytical column.

Protocol 2: Supported Liquid Extraction (SLE) for Urine

Optimized for mass balance studies and elimination profiling.

  • Anti-Binding Pre-treatment: Ensure all raw urine samples are treated with 0.5% (v/v) Tween-20 immediately upon collection[3].

  • Sample Preparation: Mix 100 µL of Tween-20 treated urine with 20 µL of SIL-IS and 100 µL of 0.5 M Ammonium Hydroxide. Mechanism: The basic pH ensures the basic nitrogen atoms of alectinib remain un-ionized, maximizing lipophilicity for the organic extraction.

  • SLE Loading: Apply the mixture to a 96-well Diatomaceous Earth SLE plate.

  • Aqueous Partitioning (Critical Step): Wait exactly 5 minutes. Mechanism: This allows the aqueous sample to fully coat the microscopic pores of the diatomaceous earth, creating a massive surface area for extraction. Skipping this step drastically reduces recovery.

  • Organic Elution: Apply 2 × 500 µL of Methyl tert-butyl ether (MTBE). Collect the eluate in a deep-well plate.

  • Evaporation & Reconstitution: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Mobile Phase A/B.

G Urine Urine Sample + Tween-20 (Anti-binding) Load Load onto SLE Plate (Diatomaceous Earth) Urine->Load Wait Wait 5 mins (Aqueous absorption) Load->Wait Elute Elute with MTBE (Target Extraction) Wait->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Supported Liquid Extraction (SLE) workflow for Alectinib and M4 in human urine.

References

  • Heinig K, Miya K, Kamei T, et al. "Bioanalysis of alectinib and metabolite M4 in human plasma, cross-validation and impact on PK assessment." Bioanalysis, 2016 Jul;8(14):1465-79. URL:[Link]

  • Heinig K, Herzog D, Ferrari L, et al. "LC-MS/MS determination of alectinib and its major human metabolite M4 in human urine: prevention of nonspecific binding." Bioanalysis, 2017 Mar;9(5):459-468. URL: [Link]

  • Veerman GDM, et al. "Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma." Biomedical Chromatography / Maastricht University Repository, 2021. URL:[Link]

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of Alectinib and Lorlatinib in Murine Models of ALK-Positive NSCLC

For Research, Scientific, and Drug Development Professionals In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the evolution from first to next-gen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC), the evolution from first to next-generation tyrosine kinase inhibitors (TKIs) has been driven by the dual challenges of improving efficacy and overcoming acquired resistance. This guide provides a detailed comparison of two leading ALK inhibitors, the second-generation Alectinib and the third-generation Lorlatinib, focusing on their preclinical in vivo efficacy in murine models. This analysis is designed to offer researchers and drug developers a clear, data-supported understanding of their respective capabilities and the experimental frameworks used to evaluate them.

Pharmacological Profiles and Mechanisms of Action

Alectinib and Lorlatinib are both potent, ATP-competitive inhibitors of ALK tyrosine kinase, but they possess distinct molecular features that define their clinical utility.

  • Alectinib is a highly selective, second-generation TKI that potently inhibits both ALK and RET tyrosine kinases.[1][2] By binding to the ATP pocket of the ALK kinase domain, it blocks downstream signaling through critical pathways like STAT3 and PI3K/AKT, ultimately inducing apoptosis in tumor cells.[3] A key advantage of Alectinib over the first-generation inhibitor, Crizotinib, is its ability to effectively cross the blood-brain barrier (BBB), as it is not a substrate for the P-glycoprotein (P-gp) efflux pump.[4][5] This allows for high concentrations in the central nervous system (CNS), enabling the treatment and prevention of brain metastases.[4][6]

  • Lorlatinib is a third-generation, macrocyclic TKI designed with two primary objectives: enhanced CNS penetration and potent activity against a wide spectrum of ALK resistance mutations that emerge during treatment with earlier-generation inhibitors.[7][8] Its structure allows it to inhibit wild-type ALK and most known single ALK resistance mutations, including the highly refractory G1202R solvent front mutation, which confers resistance to both first- and second-generation TKIs.[7][9] Like Alectinib, Lorlatinib effectively crosses the BBB, making it a critical agent for managing intracranial disease.[8][10]

The diagram below illustrates the ALK signaling pathway and the inhibitory action of both drugs.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor ALK Receptor Tyrosine Kinase RAS RAS Receptor->RAS p PI3K PI3K Receptor->PI3K p STAT3 STAT3 Receptor->STAT3 p Alectinib Alectinib (2nd Gen) Alectinib->Receptor Lorlatinib Lorlatinib (3rd Gen) Lorlatinib->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription caption ALK Signaling Pathway Inhibition

Caption: ALK signaling pathway and points of inhibition by Alectinib and Lorlatinib.

Comparative In Vivo Efficacy in Murine Models

The in vivo efficacy of Alectinib and Lorlatinib has been extensively evaluated in various murine models, including cell-line derived xenografts (CDX) and patient-derived xenografts (PDX), which are crucial for preclinical assessment.[11][12]

Efficacy in TKI-Naïve and Sensitive Models: In models without prior TKI exposure or known resistance mutations, both Alectinib and Lorlatinib demonstrate robust anti-tumor activity. Preclinical studies show that both drugs can induce significant tumor regression in xenografts established from ALK-positive cell lines like H3122.[11] While direct head-to-head in vivo studies are limited, indirect comparisons from clinical trials suggest that both are superior to first-generation inhibitors. A network meta-analysis of clinical trial data found no significant difference in progression-free survival (PFS) between Lorlatinib and Alectinib in the overall patient population, though some differences were noted in subgroup analyses.[13]

Efficacy Against Acquired Resistance Mutations: The key differentiator in preclinical models emerges in the context of acquired resistance. Secondary mutations in the ALK kinase domain are a primary mechanism of resistance to first- and second-generation TKIs.[14]

  • Alectinib shows efficacy against some mutations that confer resistance to Crizotinib, such as the L1196M gatekeeper mutation.[15] However, its activity is limited against other mutations, most notably the G1202R solvent front mutation, which is a common cause of resistance to second-generation TKIs.[9]

  • Lorlatinib was specifically designed to overcome such resistance. Preclinical studies have consistently shown that Lorlatinib retains potent activity against a broad panel of ALK mutations, including G1202R, F1174X, L1196M, and G1269A.[7][16][17] In murine xenograft models harboring the G1202R mutation, Lorlatinib treatment leads to significant tumor growth inhibition, whereas Alectinib is largely ineffective.[7][9] This preclinical finding has been validated in clinical studies, where Lorlatinib shows significant objective response rates in patients whose disease has progressed on second-generation TKIs and who harbor ALK mutations.[7][18]

Efficacy Against CNS Metastases: Brain metastases are a frequent complication in ALK-positive NSCLC.[15][19] The ability of a TKI to penetrate the BBB is therefore critical.

  • Preclinical mouse models with intracranial tumor implantation have demonstrated that Alectinib potently induces tumor regression in the brain, resulting in prolonged survival compared to Crizotinib.[15][20] This is supported by data showing a high brain-to-plasma concentration ratio in mice.[5][6]

  • Similarly, in vivo studies report that Lorlatinib effectively reduces the size of NSCLC brain metastases in mouse models in a concentration-dependent manner.[13] Clinical data from the CROWN trial confirmed Lorlatinib's potent intracranial activity, showing a higher rate of complete intracranial response compared to Crizotinib.[21]

The table below summarizes the comparative efficacy based on preclinical and supporting clinical data.

Feature / ModelAlectinib (Second-Generation)Lorlatinib (Third-Generation)
TKI-Naïve Models (e.g., H3122) High efficacy, significant tumor growth inhibition.[11]High efficacy, potent tumor growth inhibition.[7]
L1196M "Gatekeeper" Mutation Active.[15]Active.[16]
G1202R "Solvent Front" Mutation Limited to no activity.[9]Potently active.[7][17]
Intracranial (Brain Metastasis) Models High efficacy, significant tumor regression.[15][20]High efficacy, potent tumor regression.[13]
Methodology Deep Dive: A Representative In Vivo Efficacy Study

To provide a practical framework, this section details a standard protocol for evaluating the efficacy of an ALK inhibitor in a subcutaneous CDX mouse model.

Objective: To compare the anti-tumor efficacy of Alectinib and Lorlatinib in a murine xenograft model of ALK-positive NSCLC harboring a G1202R resistance mutation.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis cell_culture 1. Cell Culture (e.g., H3122-G1202R) animal_acclimation 2. Animal Acclimation (e.g., Nude Mice) cell_harvest 3. Cell Harvest & Prep cell_culture->cell_harvest implantation 4. Subcutaneous Implantation cell_harvest->implantation tumor_monitoring 5. Tumor Monitoring (Calipers) implantation->tumor_monitoring randomization 6. Randomization (Tumor Volume ~100-150 mm³) tumor_monitoring->randomization treatment_start 7. Treatment Initiation (Vehicle, Alectinib, Lorlatinib) randomization->treatment_start data_collection 8. Data Collection (Tumor Vol, Body Wt) treatment_start->data_collection endpoint 9. Endpoint Determination (Tumor Burden, Health) data_collection->endpoint necropsy 10. Necropsy & Tissue Collection endpoint->necropsy data_analysis 11. Data Analysis (TGI, Statistics) necropsy->data_analysis reporting 12. Reporting data_analysis->reporting caption In Vivo Xenograft Study Workflow

Caption: Standard workflow for an in vivo xenograft efficacy study.

Step-by-Step Protocol:

  • Cell Line and Culture:

    • Rationale: The choice of cell line is paramount. To test for efficacy against resistance, an engineered cell line expressing the mutation of interest is required.

    • Protocol: Culture H3122 cells engineered to express the ALK G1202R mutation in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model:

    • Rationale: Immunocompromised mice are required to prevent rejection of human tumor cells. Athymic nude or more severely compromised strains like NSG mice are standard.[11]

    • Protocol: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week prior to the experiment.

  • Tumor Implantation:

    • Rationale: Subcutaneous implantation in the flank is a common, easily measurable method for solid tumor xenografts.[11]

    • Protocol: Harvest cultured cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (or a similar basement membrane matrix) to a final concentration of 5 x 10⁶ cells per 100 µL. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Rationale: Randomization based on tumor volume ensures that treatment groups are balanced at the start of the study, reducing bias.

    • Protocol: Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2. When average tumor volumes reach 100-150 mm³, randomize mice into treatment cohorts (e.g., n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Rationale: The vehicle and route of administration must be appropriate for the compound's properties and consistent across groups. Oral gavage is standard for orally bioavailable TKIs.

    • Protocol:

      • Vehicle Control: Formulate an appropriate vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

      • Alectinib: Prepare a suspension at the desired concentration (e.g., 50 mg/kg).

      • Lorlatinib: Prepare a suspension at the desired concentration (e.g., 10 mg/kg).

      • Administer the assigned treatment daily via oral gavage.

  • Efficacy Endpoints and Monitoring:

    • Rationale: Regular monitoring of tumor volume and animal health is essential for determining efficacy and ensuring ethical treatment.

    • Protocol: Measure tumor volumes and body weights 2-3 times weekly. Monitor animals daily for clinical signs of toxicity. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when animals show signs of excessive morbidity.

  • Data Analysis:

    • Rationale: Statistical analysis validates the observed differences between treatment groups.

    • Protocol: Calculate TGI (%) for each treatment group relative to the vehicle control. Analyze differences in tumor growth curves using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Summary and Future Directions

Preclinical in vivo data from murine models provide a clear distinction between Alectinib and Lorlatinib. While both are highly effective against TKI-naïve ALK-positive NSCLC, Lorlatinib demonstrates superior and broader activity against the clinically relevant resistance mutations that limit the long-term efficacy of second-generation inhibitors like Alectinib.[7][17] Specifically, Lorlatinib's potent inhibition of the G1202R mutation in murine models is a critical preclinical finding that underpins its clinical role after progression on other TKIs.[9]

For researchers in drug development, these findings highlight the importance of designing preclinical studies that incorporate models of acquired resistance. The use of xenografts with specific, clinically observed mutations is essential for accurately positioning next-generation inhibitors in the treatment paradigm. Future research will likely focus on murine models that recapitulate even more complex resistance mechanisms, such as compound ALK mutations or the activation of bypass signaling pathways, to guide the development of fourth-generation inhibitors and combination strategies.[14][22]

References

  • Alectinib - Liv Hospital. (2026, February 23).
  • Alectinib - Wikipedia. Retrieved from [Link]

  • Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. Retrieved from [Link]

  • Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer. (2017). Journal of the Advanced Practitioner in Oncology. Retrieved from [Link]

  • Alecensa (Alectinib), an Oral Tyrosine Kinase Inhibitor, Approved for Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. (2016). Journal of Hematology Oncology Pharmacy. Retrieved from [Link]

  • ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. (2019). Journal of Clinical Oncology. Retrieved from [Link]

  • Lorlatinib Treatment Elicits Multiple On- and Off-Target Mechanisms of Resistance in ALK-Driven Cancer. (2018). Cancer Research. Retrieved from [Link]

  • Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer. (2023). Cancers. Retrieved from [Link]

  • What is the mechanism of Lorlatinib? (2024). Patsnap Synapse. Retrieved from [Link]

  • Pan-HER inhibitors overcome lorlatinib resistance caused by NRG1/HER3 activation in ALK-rearranged lung cancer. (2020). ResearchGate. Retrieved from [Link]

  • Final efficacy and safety data, and exploratory molecular profiling from the phase III ALUR study of alectinib versus chemotherapy in crizotinib-pretreated ALK-positive non-small-cell lung cancer. (2020). Annals of Oncology. Retrieved from [Link]

  • Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening. (2022). The American Journal of Pathology. Retrieved from [Link]

  • In vivo imaging models of bone and brain metastases and pleural carcinomatosis with a novel human EML4-ALK lung cancer cell line. (2015). Cancer Science. Retrieved from [Link]

  • ALK Mutations Possible Predictive Marker for Lorlatinib in Previously Treated Patients With ALK+ NSCLC. (2020). Targeted Oncology. Retrieved from [Link]

  • Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date. (2018). OncoTargets and Therapy. Retrieved from [Link]

  • Long-term efficacy and improved overall survival of lorlatinib in anaplastic lymphoma kinase-rearranged lung cancer: is cure a dream or a reality? (2023). Translational Lung Cancer Research. Retrieved from [Link]

  • Brain metastases in ALK-positive NSCLC – time to adjust current treatment algorithms. (2018). Memo - Magazine of European Medical Oncology. Retrieved from [Link]

  • Insights into brain metastasis in patients with ALK+ lung cancer: is the brain truly a sanctuary? (2016). Translational Lung Cancer Research. Retrieved from [Link]

  • Efficacy of lorlatinib in patients (pts) with advanced ALK-positive non-small cell lung cancer (NSCLC) and ALK kinase domain mutations. (2018). Cancer Research. Retrieved from [Link]

  • Two Novel ALK Mutations Mediate Acquired Resistance to the Next-Generation ALK Inhibitor Alectinib. (2015). Clinical Cancer Research. Retrieved from [Link]

  • The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer. (2021). Frontiers in Oncology. Retrieved from [Link]

  • Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis. (2021). Journal of Personalized Medicine. Retrieved from [Link]

  • Brain metastases in ALK-positive NSCLC – time to adjust current treatment algorithms. (2018). Memo - Magazine of European Medical Oncology. Retrieved from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. Retrieved from [Link]

  • Brain Metastases in Oncogene-Addicted Non-Small Cell Lung Cancer Patients: Incidence and Treatment. (2017). Frontiers in Oncology. Retrieved from [Link]

  • Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. (2022). Cancers. Retrieved from [Link]

  • ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. (2019). Journal of Clinical Oncology. Retrieved from [Link]

  • Alectinib vs. Lorlatinib in the Front-Line Setting for ALK-Rearranged Non-Small-Cell Lung Cancer (NSCLC): A Deep Dive into the Main Differences across ALEX and CROWN Phase 3 Trials. (2022). Oncology Up Close & Investigated. Retrieved from [Link]

  • Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. (2017). Frontiers in Oncology. Retrieved from [Link]

  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. (2017). Journal of Nuclear Medicine. Retrieved from [Link]

  • A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer. (2022). Cancer Research. Retrieved from [Link]

  • Alectinib and ALK-Positive Non-Small Cell Lung Cancer - Q&A with Alice T. Shaw, MD, PhD, and Ranee Mehra, MD. (2016). IASLC Lung Cancer News. Retrieved from [Link]

  • Long-term efficacy and safety of lorlatinib versus alectinib in anaplastic lymphoma kinase-positive advanced/metastatic non-small cell lung cancer: matching-adjusted indirect comparison. (2024). Future Oncology. Retrieved from [Link]

  • Long-term efficacy and safety of lorlatinib versus alectinib in anaplastic lymphoma kinase-positive advanced/metastatic non-small cell lung cancer: matching-adjusted indirect comparison. (2024). Future Oncology. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Alectinib Metabolite M4

For Researchers, Scientists, and Drug Development Professionals This document provides essential, immediate safety and logistical information for the proper disposal of Alectinib metabolite M4. As a senior application sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of Alectinib metabolite M4. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Understanding the Compound: Alectinib and its Active Metabolite M4

Alectinib is a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[1] In the body, Alectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, M4.[1][2][3] Crucially, M4 exhibits similar in vitro potency and activity against ALK as the parent drug, Alectinib.[4][5] This pharmacological equivalence is a critical consideration for its handling and disposal, as M4 should be regarded with the same level of caution as a potent, biologically active compound.

Table 1: Key Properties of Alectinib and Metabolite M4

PropertyAlectinibMetabolite M4
Molecular Formula C30H34N4O2C28H32N4O2
Molar Mass 482.628 g/mol 456.58 g/mol
Primary Metabolism CYP3A4Further metabolized by CYP3A4
Pharmacological Activity Active ALK InhibitorActive ALK Inhibitor

The Core Principle: Treat M4 as a Cytotoxic Compound

Given that Alectinib is an antineoplastic agent and its metabolite M4 retains potent pharmacological activity, all waste containing M4 must be handled and disposed of as cytotoxic waste.[6][7] This "cradle-to-grave" responsibility ensures the safety of laboratory personnel and prevents environmental contamination.

Step-by-Step Disposal Procedures for Alectinib Metabolite M4

The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous pharmaceutical waste.[8][9][10][11] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols.

Waste Segregation: The First Line of Defense

Proper segregation at the point of generation is paramount to prevent cross-contamination and ensure compliant disposal.[12][13]

  • Solid Waste: This stream includes, but is not limited to:

    • Unused or expired neat M4 compound.

    • Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

    • Contaminated labware: pipette tips, tubes, flasks, weighing papers, and any other consumables that have come into contact with M4.

  • Liquid Waste: This includes:

    • Solutions containing M4.

    • Rinsate from cleaning contaminated glassware.

    • Supernatants from cell cultures treated with M4.

  • Sharps Waste:

    • Needles, syringes, and blades contaminated with M4.

Waste Containment and Labeling: Clarity and Safety

All waste containers must be clearly and accurately labeled to prevent accidental exposure and ensure proper handling by waste management personnel.[10]

  • Solid Waste:

    • Place all solid waste contaminated with M4 into a designated, leak-proof, and puncture-resistant container.

    • This container must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the specific chemical name "Alectinib Metabolite M4."

    • Use purple-colored bags or containers where designated for cytotoxic waste.[6][7]

  • Liquid Waste:

    • Collect all liquid waste containing M4 in a sealed, shatter-proof container that is compatible with the solvents used.

    • The container must be labeled with "Hazardous Waste," "Cytotoxic Waste," "Alectinib Metabolite M4," and the approximate concentration and solvent composition.

    • Never dispose of liquid waste containing M4 down the drain.[14]

  • Sharps Waste:

    • Immediately place all contaminated sharps into a designated, puncture-proof sharps container.

    • The container should be labeled as "Cytotoxic Sharps Waste" and include the chemical name.

Decontamination Procedures
  • Glassware: Reusable glassware should be decontaminated. A common procedure involves soaking in a suitable inactivating agent (e.g., a high pH solution, if compatible with the compound's chemistry, or a chemical decontamination solution recommended by your EHS) followed by thorough rinsing. The initial rinsate must be collected as hazardous liquid waste.

  • Work Surfaces: Decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate cleaning agent after handling M4. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as solid cytotoxic waste.

Final Disposal: The Role of Your Institution

Once properly segregated and contained, the disposal of M4 waste is managed through your institution's EHS department.

  • Storage: Store all cytotoxic waste in a designated, secure area with limited access.

  • Pickup and Disposal: Arrange for the pickup of your hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Incineration: The recommended final disposal method for Alectinib and, by extension, its active metabolite M4, is high-temperature incineration by a licensed chemical destruction plant.[14][15][16] This method ensures the complete destruction of the active pharmacological agent.

Workflow and Decision-Making Diagrams

The following diagrams, generated using Graphviz, illustrate the key decision-making processes for the proper disposal of Alectinib metabolite M4.

WasteSegregation start Waste Generation (Alectinib Metabolite M4) solid Solid Waste (Gloves, Tips, Tubes) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Blades) start->sharps solid_container Purple Cytotoxic Waste Container solid->solid_container liquid_container Sealed Hazardous Liquid Container liquid->liquid_container sharps_container Cytotoxic Sharps Container sharps->sharps_container DisposalPathway waste_collection Segregated & Labeled M4 Waste Containers secure_storage Secure Storage Area (Limited Access) waste_collection->secure_storage ehs_pickup EHS/Licensed Contractor Waste Pickup secure_storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alcetinib metabolite M4
Reactant of Route 2
Reactant of Route 2
Alcetinib metabolite M4
© Copyright 2026 BenchChem. All Rights Reserved.